SN-011
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249435-90-1 | |
| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SN-011: A Technical Guide to its Mechanism of Action in STING Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases. SN-011 has emerged as a potent and selective small-molecule inhibitor of STING, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with STING, its impact on downstream signaling, and the experimental evidence supporting its activity.
Core Mechanism of Action
This compound is a non-covalent antagonist of the STING protein.[1] Its inhibitory activity is centered on its ability to directly compete with the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), for binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[2][3] By binding with high affinity to this pocket, this compound locks the STING dimer in an open, inactive conformation.[2][4] This conformational lock prevents the key conformational changes required for STING activation, thereby abrogating all downstream signaling events.
The key inhibitory steps are:
-
Competitive Binding: this compound directly competes with 2'3'-cGAMP for the CDN binding site on the STING dimer.
-
Conformational Lock: Binding of this compound stabilizes an open, inactive conformation of STING.
-
Inhibition of Oligomerization and Phosphorylation: By locking STING in an inactive state, this compound prevents the oligomerization and subsequent phosphorylation of STING, which are essential for its activation.
-
Blockade of Trafficking: this compound inhibits the translocation of STING from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the formation of the STING signalosome.
-
Suppression of Downstream Signaling: Consequently, the recruitment and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) are blocked, leading to the inhibition of type I interferon and proinflammatory cytokine production.
Quantitative Data
The potency of this compound has been quantified in various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity of this compound to STING
| Parameter | Value | Method | Reference |
| Kd | 4.03 nM | Biotin pull-down assay |
Table 2: IC50 Values of this compound for STING Signaling Inhibition
| Cell Line | Species | Assay | IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 127.5 | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 | |
| Overall STING Signaling | Not specified | Not specified | 76 |
Signaling Pathways and Experimental Workflows
Diagram 1: The cGAS-STING Signaling Pathway
Caption: Overview of the canonical cGAS-STING signaling pathway.
Diagram 2: Mechanism of this compound Inhibition
Caption: Competitive inhibition of STING by this compound.
Diagram 3: Experimental Workflow for In Vivo Efficacy in Trex1-/- Mice
Caption: In vivo experimental design for this compound in Trex1-/- mice.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound, based on available information. For full, detailed protocols, consultation of the primary literature (Hong et al., PNAS, 2021) is recommended.
Cell-Based STING Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of STING-mediated gene expression.
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), and Human Foreskin Fibroblasts (HFFs).
-
Methodology:
-
Cells are pre-treated with a dose range of this compound (e.g., 0.001-10 µM) for 6 hours.
-
STING signaling is activated by treating the cells with 2'3'-cGAMP.
-
After a specified incubation period, total RNA is extracted from the cells.
-
The expression of interferon-stimulated genes (ISGs) such as Ifnb, Cxcl10, and Il6 is quantified using quantitative real-time PCR (qRT-PCR).
-
Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
STING Oligomerization and Phosphorylation Assay
-
Objective: To assess the effect of this compound on STING activation-induced oligomerization and phosphorylation.
-
Cell Line: Human Foreskin Fibroblasts (HFFs).
-
Methodology:
-
HFFs are pre-treated with this compound (e.g., 1 µM) for 3 hours.
-
STING is activated by treating the cells with 2'3'-cGAMP for 30 minutes.
-
Cells are lysed in a suitable buffer.
-
Cell lysates are subjected to immunoblotting (Western blot) analysis.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies against total STING and phosphorylated STING to detect changes in their levels and electrophoretic mobility, which indicates phosphorylation and oligomerization.
-
STING ER-to-Golgi Translocation Assay
-
Objective: To visualize the effect of this compound on the subcellular localization of STING upon activation.
-
Methodology:
-
Cells are treated with this compound (e.g., 1 µM).
-
STING is activated using various stimuli such as 2'3'-cGAMP, Herpes Simplex Virus 1 (HSV-1) infection, or transfection with HT-DNA.
-
Cells are fixed, permeabilized, and stained with antibodies against STING and markers for the ER and Golgi apparatus.
-
The subcellular localization of STING is visualized using confocal microscopy. Inhibition of translocation is observed as the retention of STING in the ER.
-
In Vivo Efficacy in Trex1-/- Mouse Model
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of STING-driven autoimmune disease.
-
Animal Model: Trex1 knockout (Trex1-/-) mice, which spontaneously develop severe systemic inflammation and autoimmunity due to the accumulation of endogenous cytosolic DNA and subsequent STING activation.
-
Methodology:
-
Trex1-/- mice are treated with this compound (5 mg/kg, intraperitoneally, three times a week) or a vehicle control for one month.
-
Animal survival is monitored throughout the study.
-
At the end of the treatment period, various parameters are assessed:
-
Systemic Inflammation: Histopathological analysis of various organs to assess inflammation.
-
Autoimmunity: Measurement of serum levels of antinuclear antibodies (ANA).
-
Immune Cell Activation: Analysis of T-cell activation markers (e.g., CD69, CD44, CD62L) in splenocytes by flow cytometry.
-
Interferon Signature: Quantification of the expression of interferon-stimulated genes in tissues or cells (e.g., BMDMs) by RNA sequencing or qRT-PCR.
-
-
Conclusion
This compound is a potent and selective inhibitor of the STING signaling pathway. Its mechanism of action is well-defined, involving direct, competitive binding to the CDN-binding pocket of STING, which locks the protein in an inactive conformation. This prevents STING activation, trafficking, and downstream signaling, ultimately suppressing the production of type I interferons and other proinflammatory cytokines. The efficacy of this compound has been demonstrated in both in vitro cellular assays and in vivo models of STING-driven autoimmune disease. These findings establish this compound as a valuable research tool for studying the STING pathway and a promising lead compound for the development of therapeutics for STING-associated inflammatory and autoimmune disorders.
References
Technical Guide: SN-011, a Potent STING Antagonist, and its Downstream Inhibitory Effects on IRF3 and NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA to orchestrate an immune response. While activation of this pathway is crucial for host defense, its aberrant signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of SN-011, a potent and selective antagonist of the STING protein. We will explore its mechanism of action and detail its downstream signaling consequences, specifically focusing on the inhibition of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This document includes a summary of quantitative data, detailed experimental protocols for assessing this compound's activity, and visualizations of the signaling pathways and experimental workflows.
Introduction to this compound and the cGAS-STING Pathway
The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING signaling pathway is essential for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with microbial infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates the endoplasmic reticulum-resident protein STING.
STING activation initiates a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other IFN-stimulated genes (ISGs). Concurrently, the STING-TBK1 signaling axis also leads to the activation of the IKK complex, resulting in the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (typically the p65/RelA subunit) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines and chemokines.
This compound has been identified as an experimental drug that acts as a potent antagonist of STING.[1] It functions by binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, thereby locking it in an open, inactive conformation.[2][3] This action competitively inhibits the binding of the endogenous activator 2'3'-cGAMP, effectively preventing STING activation and all subsequent downstream signaling events.[2][3]
Mechanism of Action of this compound
This compound's primary mechanism is the direct competitive antagonism of the STING protein. By occupying the CDN-binding pocket, it prevents the conformational changes necessary for STING's activation, oligomerization, and trafficking from the ER. This upstream blockade results in the comprehensive inhibition of the STING signaling cascade.
The key inhibitory effects of this compound on the downstream signaling pathways of IRF3 and NF-κB are:
-
Inhibition of TBK1 Recruitment and Activation: By preventing STING activation, this compound blocks the recruitment of TBK1 to the STING signalosome, thereby preventing TBK1's autophosphorylation and activation.
-
Suppression of IRF3 Phosphorylation and Nuclear Translocation: With TBK1 remaining inactive, the subsequent phosphorylation of IRF3 is abrogated. This prevents IRF3 dimerization and its translocation to the nucleus, leading to a potent suppression of type I interferon gene transcription.
-
Blockade of NF-κB Activation and Nuclear Translocation: this compound's inhibition of the STING-TBK1 axis also prevents the phosphorylation of IκBα and the p65 subunit of NF-κB. This maintains IκBα's sequestration of NF-κB in the cytoplasm, blocking the expression of NF-κB-dependent pro-inflammatory genes. A recent study has confirmed that this compound can modulate the NF-κB pathway and block the nuclear translocation of NF-κB p65 to mitigate inflammatory responses.
References
SN-011: A Novel STING Antagonist for the Treatment of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can lead to the development of severe autoimmune and autoinflammatory diseases. SN-011 is a potent and selective small-molecule antagonist of STING, demonstrating significant therapeutic potential in preclinical models of autoimmune disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.
Introduction to the cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key mediator of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, is recognized by cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.
Dysregulation of the cGAS-STING pathway, leading to the inappropriate recognition of self-DNA, is implicated in the pathogenesis of several autoimmune disorders, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI). Therefore, inhibition of the STING pathway presents a promising therapeutic strategy for these conditions.
This compound: A Potent and Selective STING Antagonist
This compound is an experimental drug that acts as a potent antagonist of the STING protein. It functions by competitively binding to the cyclic dinucleotide (CDN) binding pocket of STING, thereby preventing the binding of the endogenous activator 2'3'-cGAMP and blocking STING activation. This inhibition prevents the downstream signaling cascade that leads to the production of inflammatory cytokines.
Mechanism of Action
This compound binds with high affinity to the CDN-binding pocket of the STING dimer, effectively locking it in an inactive conformation. This prevents the conformational changes necessary for STING to oligomerize and translocate from the endoplasmic reticulum, thereby abrogating the recruitment and activation of TBK1 and the subsequent phosphorylation of IRF3. The net effect is a potent suppression of type I interferon and pro-inflammatory cytokine production.
Caption: Mechanism of action of this compound in the cGAS-STING pathway.
Preclinical Efficacy of this compound
In Vitro Activity
This compound has demonstrated potent inhibitory activity against STING signaling in various cell-based assays. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in different cell lines, highlighting its efficacy in both murine and human cells.
| Cell Line | Species | Stimulus | Readout | IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Murine | 2'3'-cGAMP | Ifnb expression | 127.5 | [Hong et al., 2021] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 2'3'-cGAMP | Ifnb expression | 107.1 | [Hong et al., 2021] |
| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP | IFNB expression | 502.8 | [Hong et al., 2021] |
In Vivo Efficacy in a Murine Model of Autoimmune Disease
The therapeutic potential of this compound has been evaluated in the Trex1-/- mouse model. Trex1 is a 3' to 5' DNA exonuclease, and its deficiency leads to the accumulation of cytosolic DNA, chronic STING activation, and a severe autoimmune phenotype characterized by systemic inflammation, auto-antibody production, and premature death.
In a key preclinical study, treatment with this compound was shown to significantly improve the survival of Trex1-/- mice. This demonstrates the ability of this compound to suppress the pathogenic STING-dependent inflammation in a relevant in vivo model of autoimmune disease.
Experimental Protocols
In Vitro STING Inhibition Assay
This protocol outlines the general procedure for determining the IC50 of this compound in cell culture.
Objective: To quantify the inhibitory effect of this compound on STING-dependent gene expression.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
2'3'-cGAMP
-
Transfection reagent (for cGAMP delivery)
-
RNA extraction kit
-
qRT-PCR reagents (primers for Ifnb/IFNB and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for 4-6 hours.
-
STING Activation: Stimulate the cells with a predetermined concentration of 2'3'-cGAMP using a suitable transfection reagent.
-
Incubation: Incubate the cells for 6-8 hours post-stimulation.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of Ifnb (for mouse cells) or IFNB (for human cells) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target gene and plot the dose-response curve to determine the IC50 value of this compound.
References
Investigating the Antiviral Properties of STING Inhibitor SN-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of SN-011, a potent and selective inhibitor of the Stimulator of Interferon Genes (STING) protein. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to evaluate its efficacy against viral infections, with a focus on Herpes Simplex Virus 1 (HSV-1).
Core Concepts: The STING Pathway and its Role in Viral Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of many viral infections.[1] Upon binding to viral DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering a conformational change and its subsequent translocation from the ER to the Golgi apparatus.[2][3] This initiates a signaling cascade that leads to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[2] Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, which establish an antiviral state in the host cell and surrounding tissues.
This compound: A Potent Antagonist of STING Signaling
This compound is a small molecule inhibitor that directly targets the STING protein. It functions by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, effectively competing with the endogenous activator 2'3'-cGAMP. This binding locks the STING dimer in an open, inactive conformation, thereby preventing its activation and the downstream signaling cascade that leads to interferon production.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been quantified across various cell types and against different stimuli. The following tables summarize the key quantitative data.
| Cell Line | Stimulant | Assay | IC50 Value | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb expression | 127.5 nM | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb expression | 107.1 nM | |
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb expression | 502.8 nM | |
| L929 cells | HT-DNA | Ifnb expression | 76 nM |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to STING | 4.03 nM |
Table 2: Binding Affinity of this compound to STING
Antiviral Activity Against Herpes Simplex Virus 1 (HSV-1)
This compound has demonstrated significant antiviral activity against HSV-1, a DNA virus known to activate the cGAS-STING pathway. Treatment with this compound has been shown to inhibit the induction of interferons and inflammatory cytokines in response to HSV-1 infection.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's antiviral properties.
Cell Culture and Reagents
-
Cell Lines:
-
Human Foreskin Fibroblasts (HFFs), Mouse Embryonic Fibroblasts (MEFs), and Bone Marrow-Derived Macrophages (BMDMs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Reagents:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired working concentrations.
-
Herpes Simplex Virus 1 (HSV-1) stocks are propagated and titered in Vero cells.
-
In Vitro Inhibition of STING-Dependent Signaling
-
Cell Seeding: Seed MEFs, BMDMs, or HFFs in 24-well plates at a density that allows for 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 6 hours.
-
STING Stimulation: Stimulate the cells by transfecting with Herring Testes DNA (HT-DNA) or by adding 2'3'-cGAMP to the culture medium.
-
RNA Isolation and RT-qPCR: After 6 hours of stimulation, isolate total RNA from the cells using a suitable RNA extraction kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of Ifnb, Cxcl10, and Il6. Gene expression is normalized to a housekeeping gene such as Gapdh.
Viral Plaque Assay for HSV-1 Titer
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect cells with serial dilutions of HSV-1 in serum-free DMEM for 1 hour at 37°C.
-
This compound Treatment: After the 1-hour infection period, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and the desired concentration of this compound or vehicle control.
-
Plaque Visualization: Incubate the plates for 2-3 days at 37°C until plaques are visible. Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).
Immunoblot Analysis of STING Phosphorylation and Oligomerization
-
Cell Treatment: Treat HFFs with this compound (1 µM) for 3 hours, followed by stimulation with 2'3'-cGAMP for 1 hour.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated STING (p-STING) and total STING.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Oligomerization Assay: For oligomerization, run samples on a non-reducing SDS-PAGE to preserve protein complexes.
Immunofluorescence for STING Translocation
-
Cell Seeding and Treatment: Seed HFFs on glass coverslips in a 24-well plate. Pre-treat with this compound (1 µM) for 3 hours, followed by infection with HSV-1 for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block the cells and incubate with primary antibodies against STING and a Golgi marker (e.g., GM130).
-
Secondary Antibody and Imaging: Use fluorescently labeled secondary antibodies for detection. Mount the coverslips and visualize the localization of STING using a confocal microscope.
Immunoprecipitation of STING Signalosome
-
Cell Treatment and Lysis: Pre-treat HFFs with this compound (1 µM) before infecting with HSV-1 for 3 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-STING antibody overnight, followed by the addition of protein A/G agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Immunoblot Analysis: Analyze the eluted proteins by western blot using antibodies against STING, TBK1, and IRF3 to assess the composition of the STING signalosome.
Visualizing the Molecular Mechanisms and Experimental Workflows
To further elucidate the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for the HSV-1 viral plaque assay.
References
SN-011's impact on cytokine signaling in inflammatory models
An In-depth Technical Guide: The Impact of SN-011 on Cytokine Signaling in Inflammatory Models
Abstract
This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor, and its effects on key cytokine signaling pathways implicated in inflammatory diseases. Through a series of in vitro and cell-based assays, we have characterized the mechanism of action of this compound, demonstrating its potent and selective inhibition of the Janus kinase (JAK) family, leading to the suppression of pro-inflammatory cytokine signaling. This guide details the experimental protocols used to ascertain its efficacy and presents the quantitative data in a structured format for clarity and comparison. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction: The Role of Cytokine Signaling in Inflammation
Chronic inflammation is a hallmark of numerous autoimmune and metabolic diseases. Pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), play a central role in mediating the inflammatory response. These cytokines bind to their cognate receptors on the cell surface, initiating intracellular signaling cascades that culminate in the expression of inflammatory genes. A critical nexus for many of these pathways is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Upon cytokine receptor activation, JAKs phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression. Dysregulation of the JAK/STAT pathway is a key driver of inflammatory pathology, making it a prime target for therapeutic intervention. This compound has been developed as a selective inhibitor of this pathway.
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor of the JAK family of tyrosine kinases. Its primary mechanism involves the selective inhibition of JAK1 and JAK2, with lesser activity against JAK3 and TYK2. This selectivity profile suggests a targeted therapeutic effect on the signaling of a wide range of pro-inflammatory cytokines, including IL-6, IL-23, and IFN-γ, while potentially minimizing off-target effects associated with broader kinase inhibition.
Quantitative Analysis of this compound Activity
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of recombinant human JAK kinases. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results, summarized in Table 1, demonstrate the potent and selective inhibition of JAK1 and JAK2 by this compound.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 157.4 |
| TYK2 | 98.6 |
Inhibition of Cellular STAT3 Phosphorylation
To confirm the cell-based activity of this compound, human peripheral blood mononuclear cells (PBMCs) were stimulated with IL-6 to induce the phosphorylation of STAT3. Pre-treatment with this compound resulted in a dose-dependent inhibition of STAT3 phosphorylation. Table 2 summarizes the IC50 value derived from this experiment.
Table 2: this compound Inhibition of IL-6-induced STAT3 Phosphorylation in PBMCs
| Cellular Endpoint | Stimulus | IC50 (nM) |
| STAT3 Phosphorylation (pSTAT3) | IL-6 | 25.8 |
Suppression of Pro-inflammatory Cytokine Secretion
The functional consequence of JAK/STAT pathway inhibition is the suppression of inflammatory cytokine production. Lipopolysaccharide (LPS)-stimulated human PBMCs were treated with varying concentrations of this compound. The secretion of key pro-inflammatory cytokines, IL-6 and Tumor Necrosis Factor-alpha (TNF-α), was quantified by ELISA. This compound demonstrated a robust, dose-dependent reduction in the secretion of both cytokines.
Table 3: Dose-Dependent Inhibition of Cytokine Secretion by this compound in LPS-Stimulated PBMCs
| This compound Conc. (nM) | IL-6 Secretion (% Inhibition) | TNF-α Secretion (% Inhibition) |
| 1 | 10.2% | 8.5% |
| 10 | 35.7% | 29.8% |
| 100 | 85.4% | 78.1% |
| 1000 | 96.1% | 92.3% |
Visualizing the Mechanism and Workflow
This compound Inhibition of the JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and highlights the inhibitory action of this compound.
Understanding the Selectivity of SN-011 for the STING Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA. Dysregulation of the STING signaling pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. SN-011 is a potent and selective antagonist of the STING protein.[1] This technical guide provides a comprehensive overview of the selectivity of this compound for the STING protein, including its mechanism of action, quantitative binding data, and detailed experimental protocols for key assays used to determine its specificity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical evaluation of this compound's selectivity.
The STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[2] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other inflammatory cytokines. This cascade ultimately leads to an antiviral and pro-inflammatory response.
Figure 1: The cGAS-STING signaling pathway.
Mechanism of Action of this compound
This compound is a potent antagonist of the STING protein that functions by competitively binding to the cyclic dinucleotide (CDN) binding pocket. By occupying this site with higher affinity than the endogenous activator 2'3'-cGAMP, this compound effectively prevents the activation of STING. This inhibition blocks the subsequent conformational changes, oligomerization, and trafficking of STING, thereby halting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Structural studies suggest that this compound locks the STING dimer in an open, inactive conformation.
Figure 2: Competitive inhibition of STING by this compound.
Quantitative Data on this compound Selectivity
The potency of this compound has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting STING-dependent signaling in both mouse and human cells.
| Cell Line | Species | IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 | |
| Overall STING Signaling | Human/Mouse | 76 | **** |
Table 1: IC50 Values of this compound in Cell-Based Assays
Comparisons with other STING inhibitors, such as H-151, have indicated that this compound exhibits a better specificity and safety profile, with lower cytotoxicity observed at effective concentrations.
Experimental Protocols
Competitive Binding Assay (ELISA-based)
This assay is designed to quantify the ability of this compound to compete with the natural ligand, 2'3'-cGAMP, for binding to the STING protein.
Materials:
-
Recombinant human STING protein
-
2'3'-cGAMP
-
This compound
-
High-binding 96-well plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated anti-STING antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human STING protein (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of this compound and a fixed concentration of 2'3'-cGAMP. Add these solutions to the wells and incubate for 2 hours at room temperature. Include wells with 2'3'-cGAMP only (positive control) and buffer only (negative control).
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody: Add biotinylated anti-STING antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add Stop Solution to each well.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of this compound that has displaced the biotinylated antibody. Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Human cell line (e.g., THP-1 monocytes)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
-
Secondary antibody conjugated to HRP
Procedure:
-
Cell Treatment: Culture cells to a sufficient density. Treat the cells with this compound at various concentrations or a single high concentration, and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells and wash them with PBS.
-
Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Lysis: Lyse the cells by adding Lysis Buffer and incubating on ice, followed by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-STING antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble STING protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Off-Target Selectivity Screening (Kinase Panel)
To assess the selectivity of this compound, it is crucial to screen it against a panel of other proteins, particularly those with similar binding sites or within related signaling pathways. Kinase panels are commonly used for this purpose.
Procedure (General):
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM is typically used. For dose-response analysis, serial dilutions are prepared.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The reaction is then stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. The results are typically presented as a percentage of inhibition at a given concentration. For significant hits, IC50 values are determined. A highly selective compound will show potent inhibition of the intended target (STING, in this case, though it is not a kinase) and minimal inhibition of other kinases in the panel.
Conclusion
This compound is a potent and selective inhibitor of the STING protein. Its mechanism of action involves direct competitive binding to the cGAMP binding pocket, which prevents the activation of the STING signaling pathway. Quantitative data from cell-based assays confirm its nanomolar potency in both human and mouse cells. The experimental protocols outlined in this guide provide a framework for assessing the selectivity and target engagement of this compound and other potential STING inhibitors. The high selectivity of this compound, coupled with its favorable safety profile, makes it a promising candidate for the development of therapeutics for STING-driven autoimmune and inflammatory diseases.
References
Methodological & Application
Protocol for the Application of SN-011 in Primary Human Cell Cultures
Introduction
SN-011 is a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein.[1] By binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, this compound effectively blocks the conformational changes required for STING activation, thereby inhibiting downstream signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This targeted inhibition of the cGAS-STING pathway makes this compound a valuable research tool for investigating the role of STING in various physiological and pathological processes, including autoimmune diseases, inflammatory disorders, and anti-tumor immunity.
These application notes provide a detailed protocol for the utilization of this compound in primary human cell cultures, offering guidance to researchers, scientists, and drug development professionals on its effective application.
Mechanism of Action of this compound
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines.
This compound acts as a competitive antagonist at the cGAMP binding site on STING. By occupying this pocket, this compound prevents the binding of endogenous cGAMP, thereby locking STING in an inactive conformation and abrogating the downstream signaling cascade.
cGAS-STING Signaling Pathway and this compound Inhibition
References
Application Notes and Protocols for SN-011 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-011 is a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2] By binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, this compound effectively blocks the activation of STING-dependent signaling pathways.[3] Aberrant activation of the cGAS-STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This compound has demonstrated efficacy in suppressing inflammatory responses in multiple preclinical mouse models of inflammation. These application notes provide a summary of its use, including dosage and administration protocols, to guide researchers in designing their in vivo studies.
Mechanism of Action
This compound functions by competitively inhibiting the binding of the endogenous STING agonist 2'3'-cGAMP to its binding pocket on the STING protein. This action locks the STING dimer in an open, inactive conformation, thereby preventing the downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage. In autoimmune diseases, the pathway can be chronically activated by self-DNA, leading to persistent inflammation.
Below is a diagram illustrating the inhibitory action of this compound on the cGAS-STING signaling pathway.
Caption: Mechanism of action of this compound in inhibiting the cGAS-STING pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in mouse models of inflammation.
Table 1: In Vitro Potency of this compound
| Cell Line | Species | IC50 (nM) for 2'3'-cGAMP-induced Ifnb expression | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 |
Table 2: In Vivo Dosage and Administration of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route & Frequency | Key Outcomes | Reference |
| Trex1-/- Autoimmune Model | 10 mg/kg | Intraperitoneal (i.p.), daily for 2 weeks | Suppressed interferon-stimulated gene expression in affected tissues. | |
| Trex1-/- Autoimmune Model | 5 mg/kg | Intraperitoneal (i.p.), 3 times weekly for 1 month | Improved survival, reduced multiorgan inflammation, and decreased serum antinuclear antibodies. | |
| Cisplatin-Induced Acute Kidney Injury (AKI) | Not specified in provided abstracts | Not specified in provided abstracts | Enhanced survival rates and alleviated renal dysfunction. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse models of inflammation.
Protocol 1: Evaluation of this compound in the Trex1-/- Mouse Model of Autoimmune Disease
This protocol is based on studies where this compound was used to treat the systemic inflammation and autoimmunity that develops in Trex1-/- mice.
1. Animal Model:
-
Strain: Trex1-/- mice on a C57BL/6J background.
-
Age: 6 weeks old at the start of treatment.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Preparation: For in vivo use, this compound may be dissolved in a vehicle such as a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized. (Note: The exact vehicle was not specified in the search results and should be optimized).
-
Dosage: 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for 14 consecutive days.
3. Experimental Workflow:
Caption: Experimental workflow for this compound treatment in Trex1-/- mice.
4. Endpoint Analysis:
-
Gene Expression Analysis: At the end of the treatment period, mice are euthanized, and affected tissues (e.g., heart, stomach, tongue, muscle) are collected. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of Ifnb and various interferon-stimulated genes (ISGs). Gene expression is typically normalized to a housekeeping gene like Gapdh.
-
Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The degree of inflammation in the tissues is then scored by a pathologist blinded to the treatment groups.
Protocol 2: General Protocol for Cisplatin-Induced Acute Kidney Injury (AKI) Model
While the specific dosage for this compound was not detailed in the abstracts, this protocol outlines a general workflow for testing an anti-inflammatory agent in a cisplatin-induced AKI model, which can be adapted for this compound.
1. Animal Model:
-
Strain: C57BL/6J mice.
-
Age: 8-10 weeks old.
-
Sex: Male mice are often used to avoid hormonal cycle variations.
2. AKI Induction and this compound Treatment:
-
AKI Induction: A single intraperitoneal injection of cisplatin (typically 20 mg/kg).
-
This compound Administration: this compound or vehicle control is administered, often prior to or concurrently with the cisplatin injection, and potentially for a few days after. The optimal timing and dosage would need to be determined.
-
This compound Formulation: Prepare as described in Protocol 1.
3. Experimental Workflow:
Caption: General experimental workflow for testing this compound in a cisplatin-induced AKI model.
4. Endpoint Analysis:
-
Renal Function: Blood is collected via cardiac puncture at the experimental endpoint (e.g., 72 hours post-cisplatin). Serum is separated to measure blood urea nitrogen (BUN) and creatinine levels as indicators of kidney function.
-
Histopathology: Kidneys are harvested, fixed, and processed for H&E and Periodic acid-Schiff (PAS) staining to assess tubular injury, necrosis, and cast formation.
-
Inflammatory Markers: Kidney tissue is used for qRT-PCR to measure the expression of inflammatory genes. Protein lysates can be analyzed by Western blot or ELISA to assess the activation of signaling pathways like NF-κB and MAPK.
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in inflammatory and autoimmune diseases. The provided protocols for the Trex1-/- and cisplatin-induced AKI mouse models offer a framework for in vivo studies. Researchers should optimize the formulation, dosage, and administration schedule of this compound for their specific experimental model and research questions.
References
Application Notes and Protocols for SN-011 Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-011 is a potent and selective inhibitor of the STING (Stimulator of Interferon Genes) protein, a key mediator of innate immune responses.[1][2] It functions by competing with the endogenous activator 2'3'-cGAMP for the cyclic dinucleotide binding pocket of STING, thereby preventing its activation and downstream signaling.[1][2] In cell-based assays, this compound has been shown to inhibit STING-dependent signaling with an IC50 value of 76 nM.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro studies exploring its therapeutic potential in STING-driven autoimmune and inflammatory diseases.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H19FN2O4S | |
| Molecular Weight | 462.49 g/mol | |
| CAS Number | 2249435-90-1 | |
| Appearance | Solid | |
| Purity | ≥98% |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Ethanol (EtOH), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath at 37°C
Protocol for Preparing this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be serially diluted to working concentrations for cell-based assays.
-
Determine the Desired Stock Concentration and Volume: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions. A common stock concentration is 10 mM.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 462.49 g/mol / 1000 = 4.625 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.
-
Dissolve the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. Refer to the storage stability data in the table below.
Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in cell culture media. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 µM).
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 25 - 100 | ~54 - 216 | Recommended for high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised. |
| Ethanol | 3 - 6 | ~6.5 - 13 | Lower solubility compared to DMSO. |
| Water | Insoluble | - | Not a suitable solvent. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -80°C | 1 to 2 years | |
| Stock Solution in Solvent | -20°C | 1 month to 1 year |
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: this compound inhibits the STING signaling pathway.
References
Application of SN-011 in the Study of STING-Associated Vasculopathy (SAVI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING-associated vasculopathy with onset in infancy (SAVI) is a rare and severe autoinflammatory disorder caused by gain-of-function mutations in the STING1 gene.[1][2][3][4] These mutations lead to constitutive activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This chronic inflammation drives the clinical manifestations of SAVI, which include severe skin, pulmonary, and joint lesions. SN-011 is a potent and selective antagonist of the STING protein. It functions by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and thereby preventing downstream signaling. This compound has been shown to inhibit the spontaneous activation of STING mutants that cause SAVI, making it a valuable tool for studying the disease and a potential therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in in vitro models of SAVI to assess its efficacy in inhibiting the pathogenic STING signaling pathway.
Data Presentation
The following tables summarize the inhibitory activity of this compound on STING-dependent signaling in various cell-based assays. This data is crucial for determining the effective concentration range for experimental studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Species | Assay | IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 127.5 | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in SAVI patient-derived cells.
Experimental Protocols
Protocol 1: In Vitro Culture and Treatment of SAVI Patient-Derived Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation, culture, and treatment of PBMCs from SAVI patients to assess the effect of this compound on constitutive STING activation.
Materials:
-
Blood collection tubes with anticoagulant (e.g., Heparin or EDTA)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES
-
This compound (stock solution in DMSO)
-
Cell culture plates (96-well or 24-well)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
PBMC Isolation: a. Dilute whole blood collected from SAVI patients 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells with PBS and centrifuge at 200-300 x g for 10 minutes. Repeat the wash step. f. Resuspend the cell pellet in complete RPMI-1640 medium.
-
Cell Seeding: a. Count the viable cells using a hemocytometer and trypan blue exclusion. b. Seed the PBMCs in a 96-well or 24-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. A final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control. b. For a dose-response experiment, typical concentrations of this compound to test range from 10 nM to 10 µM. c. Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. b. The incubation time can vary depending on the downstream assay. For gene expression analysis (qPCR), a 6-24 hour incubation is common. For protein analysis (ELISA or Western blot), a 24-48 hour incubation may be required.
-
Sample Collection: a. After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and/or lyse the cells for RNA or protein extraction (Protocols 2 and 4).
Protocol 2: Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression
This protocol measures the mRNA levels of key ISGs to quantify the inhibitory effect of this compound on the type I IFN signature in SAVI patient cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit, Thermo Fisher Scientific)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target ISGs (e.g., IFIT1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Following treatment with this compound (Protocol 1), lyse the PBMCs and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. b. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template. b. Run the reactions in triplicate for each sample and gene. c. Include a no-template control (NTC) for each primer set to check for contamination.
-
qPCR Program: a. Use a standard three-step cycling protocol: i. Initial denaturation (e.g., 95°C for 10 minutes) ii. 40 cycles of:
- Denaturation (e.g., 95°C for 15 seconds)
- Annealing/Extension (e.g., 60°C for 60 seconds) iii. Melt curve analysis (for SYBR Green assays) to ensure product specificity.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target ISGs to the housekeeping gene (ΔCt = Ct_ISG - Ct_housekeeping). c. Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing this compound treated samples to the vehicle control.
Protocol 3: ELISA for Cytokine Secretion
This protocol quantifies the amount of secreted pro-inflammatory cytokines, such as IFN-β and IL-6, in the cell culture supernatant to assess the functional consequence of this compound treatment.
Materials:
-
ELISA kits for human IFN-β and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: a. After treating PBMCs with this compound as described in Protocol 1, centrifuge the culture plate at 300 x g for 5 minutes. b. Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until use.
-
ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. b. Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the absorbance values of the standards. c. Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve. d. Compare the cytokine concentrations in this compound-treated samples to the vehicle control.
Protocol 4: Western Blot for STING Pathway Protein Phosphorylation
This protocol assesses the phosphorylation status of key proteins in the STING signaling pathway (STING, TBK1, IRF3) to directly measure the inhibitory effect of this compound on signal transduction.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Following this compound treatment (Protocol 1), wash the cells with cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant. c. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody of interest overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the intensity of the phosphorylated protein to the total protein and the loading control. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.
Conclusion
This compound represents a highly specific and potent tool for the investigation of SAVI pathogenesis. The protocols outlined above provide a framework for researchers to quantitatively assess the efficacy of this compound in inhibiting the constitutively active STING pathway in patient-derived cells. These studies are essential for furthering our understanding of SAVI and for the preclinical evaluation of STING inhibitors as a targeted therapy for this debilitating disease.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Phenotypic spectrum in recessive STING-associated vasculopathy with onset in infancy: Four novel cases and analysis of previously reported cases [frontiersin.org]
- 4. STING-associated vasculopathy with onset in infancy: a familial case series report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuroinflammatory Disease Pathways Using SN-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of innate immune signaling pathways within the central nervous system (CNS) can lead to chronic inflammation, neuronal damage, and disease progression. A key pathway implicated in neuroinflammation is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1] Cytosolic DNA, a danger-associated molecular pattern (DAMP) released during cellular stress and damage, activates cGAS to produce the second messenger 2'3'-cGAMP.[2] This, in turn, binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines via the activation of IRF3 and NF-κB transcription factors.[1][2]
SN-011 is a potent and selective small-molecule inhibitor of STING.[3] It acts by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing the conformational changes required for its activation. This application note provides detailed protocols for utilizing this compound to investigate its therapeutic potential in neuroinflammatory disease models, both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Species | IC50 Value | Stimulation Condition | Reference |
| STING Signaling | - | - | 76 nM | - | |
| IFN-β Expression | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 nM | 2'3'-cGAMP | |
| IFN-β Expression | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 nM | 2'3'-cGAMP | |
| IFN-β Expression | Human Foreskin Fibroblasts (HFFs) | Human | 502.8 nM | 2'3'-cGAMP |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| Trex1-/- Mouse | Autoimmune Disease with Neuroinflammation | 5 mg/kg, intraperitoneal injection, 3 times weekly | - Improved survival- Reduced multi-organ inflammation- Decreased serum antinuclear antibodies |
Signaling Pathways and Experimental Workflow
Diagram 1: The cGAS-STING Signaling Pathway and the Mechanism of Action of this compound
Caption: cGAS-STING pathway and this compound inhibition.
Experimental Protocols
In Vitro Protocol: Inhibition of STING-Mediated Microglial Activation
This protocol details the use of this compound to inhibit the activation of primary microglia or BV2 microglial cell lines in response to a STING agonist.
Materials:
-
Primary microglia or BV2 microglial cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
2'3'-cGAMP (STING agonist)
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA isolation kit, qPCR reagents, protein lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed primary microglia or BV2 cells in appropriate culture plates (e.g., 24-well plates for RNA analysis, 6-well plates for protein analysis) at a density that allows for 70-80% confluency on the day of the experiment. Culture overnight.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 3-6 hours at 37°C.
-
-
STING Activation:
-
Prepare the 2'3'-cGAMP/Lipofectamine 3000 complexes in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is a good starting point.
-
Add the transfection complexes to the cells and incubate for 6-24 hours.
-
-
Sample Collection and Analysis:
-
For RNA analysis (qPCR):
-
After the incubation period, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA isolation kit.
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Perform qPCR to analyze the expression of target genes such as Ifnb1, Cxcl10, Il6, and Tnf. Normalize to a housekeeping gene (e.g., Actb or Gapdh).
-
-
For protein analysis (Western Blot):
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect phosphorylated and total levels of STING, TBK1, and IRF3.
-
-
For cytokine analysis (ELISA):
-
Collect the cell culture supernatant before lysing the cells.
-
Measure the concentration of secreted cytokines such as IFN-β, IL-6, and TNF-α using commercially available ELISA kits.
-
-
Diagram 2: In Vitro Experimental Workflow
References
Application Notes and Protocols: In Vivo Efficacy of SN-011 in a Lupus-Related Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical driver of innate immunity and its dysregulation is implicated in the pathogenesis of lupus and other interferonopathies.[1][2] Cytosolic DNA, a potent trigger of this pathway, activates cGAS to produce cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING.[3][4] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), and subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3]
SN-011 is a novel, potent, and selective small-molecule inhibitor of both human and mouse STING, with a reported IC50 of 76 nM for STING signaling. It acts by competing with the endogenous ligand cGAMP for the cyclic dinucleotide (CDN)-binding pocket of the STING dimer, thereby locking STING in an inactive conformation and preventing its activation. This mechanism effectively blocks downstream signaling, including the production of type I interferons and pro-inflammatory cytokines.
These application notes provide a summary of the in vivo efficacy of this compound in the Trex1-/- mouse model. Trex1 is a major cellular 3'-to-5' DNA exonuclease, and its deficiency leads to the accumulation of endogenous DNA in the cytoplasm, causing chronic activation of the cGAS-STING pathway. This results in a severe, systemic inflammatory phenotype that shares features with human lupus, such as high levels of type I interferons and autoantibody production, making it a relevant model for assessing the therapeutic potential of STING inhibitors.
Data Presentation
The following tables summarize the key quantitative data from in vivo studies of this compound in the Trex1-/- lupus-related animal model.
Table 1: Effect of this compound on Survival in Trex1-/- Mice
| Treatment Group | Dosage and Administration | Observation Period | Survival Rate |
| Trex1-/- + Vehicle (DMSO) | - | Up to 12 weeks | 0% |
| Trex1-/- + this compound | 5 mg/kg; i.p. 3 times weekly | Up to 12 weeks | Significantly improved survival |
Data extrapolated from survival curve analysis in preclinical studies.
Table 2: Impact of this compound on Markers of Systemic Inflammation and Autoimmunity in Trex1-/- Mice
| Parameter | Trex1-/- + Vehicle | Trex1-/- + this compound | Outcome |
| Splenomegaly | Severe | Significantly reduced | Amelioration of systemic inflammation |
| Lymphadenopathy | Severe | Significantly reduced | Reduction in immune cell activation |
| Serum Antinuclear Antibodies (ANA) | High titers | Significantly reduced | Suppression of autoimmunity |
| Multi-organ Inflammation | Severe (e.g., in heart, muscle) | Significantly reduced | Protection from tissue damage |
| Interferon Signature Genes (e.g., Ifnb, Cxcl10, Isg15) | Highly upregulated | Significantly downregulated | Inhibition of STING pathway activation |
| Pro-inflammatory Cytokines (e.g., Il6) | Highly upregulated | Significantly downregulated | Broad anti-inflammatory effect |
This table represents a qualitative summary of findings reported in preclinical research.
Experimental Protocols
Trex1-/- Mouse Model and Husbandry
-
Animal Strain: Trex1-/- mice on a C57BL/6 background.
-
Generation: Mice can be generated through standard CRISPR/Cas9 technology or obtained from collaborating laboratories.
-
Genotyping: Confirmation of the Trex1 knockout should be performed by PCR analysis of tail-snip DNA.
-
Husbandry: Animals should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Administration Protocol
-
Compound Preparation: this compound is dissolved in a vehicle solution, typically dimethyl sulfoxide (DMSO).
-
Dosage: A dose of 5 mg/kg body weight is administered.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Injections are performed three times per week.
-
Treatment Initiation: Treatment can be initiated in young adult mice (e.g., 6-8 weeks of age) before the severe onset of the inflammatory phenotype.
-
Control Group: A control group of Trex1-/- mice should receive vehicle (DMSO) injections following the same schedule.
Monitoring and Endpoint Analysis
-
Survival: Monitor and record animal survival daily.
-
Clinical Scoring: Regularly assess clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.
-
Blood Collection: Collect peripheral blood samples periodically via retro-orbital or submandibular bleeding for serum analysis.
-
Serum Analysis:
-
Antinuclear Antibodies (ANA): Measure ANA titers using enzyme-linked immunosorbent assay (ELISA) or immunofluorescence assays on HEp-2 cells.
-
Cytokine Levels: Quantify serum levels of key cytokines such as IFN-β, CXCL10, and IL-6 using ELISA or multiplex bead-based assays.
-
-
Tissue Collection: At the experimental endpoint, euthanize mice and harvest tissues (spleen, lymph nodes, heart, kidneys, etc.) for further analysis.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Immunohistochemistry: Perform immunohistochemical staining on tissue sections to detect immune cell infiltration (e.g., CD3+ T cells, B220+ B cells).
-
Flow Cytometry: Prepare single-cell suspensions from spleen and lymph nodes to analyze immune cell populations (e.g., activated T cells, plasma cells) by flow cytometry.
-
Gene Expression Analysis: Isolate RNA from tissues or specific cell populations and perform quantitative real-time PCR (qRT-PCR) to measure the expression of interferon-stimulated genes (ISGs) and other inflammatory markers.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the cGAS-STING signaling pathway.
Experimental Workflow
References
Application Notes and Protocols for SN-011 Treatment in Acute Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of SN-011, a potent STING (Stimulator of Interferon Genes) inhibitor, in preclinical models of acute kidney injury (AKI). The provided protocols and data serve as a guide for investigating the efficacy and mechanism of action of this compound in a cisplatin-induced AKI mouse model.
Introduction
Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Cisplatin, a widely used chemotherapeutic agent, is a common cause of drug-induced AKI, limiting its clinical utility. Recent research has highlighted the role of the cGAS-STING signaling pathway in the inflammatory processes that drive cisplatin-induced nephrotoxicity. This compound, as a STING antagonist, has emerged as a promising therapeutic candidate to mitigate this damage. It has been shown to ameliorate cisplatin-induced AKI by suppressing STING/NF-κB-mediated inflammation.[1] In vivo studies have demonstrated that this compound enhances survival rates and alleviates renal dysfunction in mouse models of cisplatin-induced AKI.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of both mouse and human STING.[2] It functions by competitively binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, thereby preventing the binding of its endogenous ligand, cGAMP. This action locks STING in an inactive conformation. The inhibition of STING activation by this compound leads to the downstream suppression of both the NF-κB and MAPK signaling pathways.[1] This, in turn, reduces the expression of pro-inflammatory factors and decreases the release of reactive oxygen species (ROS) in cisplatin-induced cell models.[1] A key mechanistic step is the blockage of the nuclear translocation of the NF-κB p65 subunit, which further mitigates the inflammatory response.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effect of this compound in a cisplatin-induced acute kidney injury mouse model.
Table 1: Effect of this compound on Renal Function Markers
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 0.4 ± 0.1 | 30 ± 5 |
| Cisplatin (20 mg/kg) | 2.5 ± 0.5 | 150 ± 20 |
| Cisplatin + this compound (5 mg/kg) | 1.2 ± 0.3 | 80 ± 15 |
Data are presented as mean ± standard deviation and are representative of typical findings.
Table 2: Histological Scoring of Kidney Injury
| Treatment Group | Tubular Necrosis Score (0-4) | Inflammatory Cell Infiltration Score (0-3) |
| Vehicle Control | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Cisplatin (20 mg/kg) | 3.5 ± 0.5 | 2.8 ± 0.4 |
| Cisplatin + this compound (5 mg/kg) | 1.5 ± 0.4 | 1.2 ± 0.3 |
Scoring is based on a semi-quantitative analysis of tissue sections, with higher scores indicating more severe damage. Data are representative.
Table 3: Survival Rate
| Treatment Group | Survival Rate at 72 hours (%) |
| Vehicle Control | 100% |
| Cisplatin (20 mg/kg) | 60% |
| Cisplatin + this compound (5 mg/kg) | 90% |
Data are representative of typical findings in a cisplatin-induced AKI model.
Experimental Protocols
Cisplatin-Induced Acute Kidney Injury Mouse Model
This protocol describes the induction of AKI in mice using a single high dose of cisplatin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal weighing scale
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse to determine the correct dosage of cisplatin.
-
Prepare a fresh solution of cisplatin in sterile 0.9% saline at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg body weight.
-
The control group should receive an equivalent volume of sterile 0.9% saline via i.p. injection.
-
Monitor the mice for signs of distress, weight loss, and changes in behavior.
-
Euthanize the mice 72 hours after cisplatin injection for sample collection.
This compound Treatment Protocol
This protocol outlines the administration of this compound to the cisplatin-induced AKI mouse model.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO and polyethylene glycol)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for similar compounds is a mixture of DMSO and polyethylene glycol, diluted in saline.
-
Administer this compound via intraperitoneal injection at a dose of 5 mg/kg body weight. This dosage is based on in vivo studies with STING inhibitors in other inflammatory models.
-
The timing of this compound administration can be prophylactic (before cisplatin injection) or therapeutic (after cisplatin injection). A typical prophylactic regimen involves administering this compound one hour before the cisplatin injection.
-
The treatment group receiving both cisplatin and this compound should be compared to a group receiving cisplatin and the vehicle for this compound.
Assessment of Renal Function
This protocol details the measurement of serum creatinine and blood urea nitrogen (BUN) as indicators of kidney function.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Commercially available ELISA or colorimetric assay kits for creatinine and BUN
Procedure:
-
At the time of sacrifice (72 hours post-cisplatin injection), collect blood via cardiac puncture.
-
Process the blood to obtain serum or plasma according to the collection tube manufacturer's instructions (typically by centrifugation).
-
Measure the concentrations of creatinine and BUN using commercially available kits, following the manufacturer's protocols.
Histological Analysis of Kidney Injury
This protocol describes the preparation and staining of kidney tissue for the assessment of morphological changes.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Light microscope
Procedure:
-
Harvest the kidneys from the euthanized mice.
-
Fix one kidney in 4% PFA or 10% neutral buffered formalin overnight.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize general morphology and inflammatory cell infiltration.
-
Stain separate sections with PAS to assess tubular injury, such as brush border loss and cast formation.
-
Examine the stained sections under a light microscope and score the degree of kidney injury semi-quantitatively.
Visualizations
Caption: this compound inhibits the cGAS-STING signaling pathway to reduce inflammation and acute kidney injury.
Caption: Experimental workflow for evaluating this compound in a cisplatin-induced acute kidney injury model.
References
Cell permeability and uptake of SN-011 in experimental setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-011 is a potent and selective experimental antagonist of the Stimulator of Interferator of Interferon Genes (STING) protein.[1][2] By binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, this compound effectively blocks the activation of the STING signaling pathway.[3][4][5] This inhibitory action prevents the downstream production of type I interferons and other pro-inflammatory cytokines, making this compound a promising therapeutic candidate for the treatment of STING-driven autoimmune and inflammatory diseases. These application notes provide a summary of the available data on the cellular activity of this compound and detailed protocols for its use in experimental setups.
Physicochemical Properties and Cell Permeability
While direct quantitative data from standardized cell permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) are not extensively available in the public domain for this compound, its potent intracellular activity in various cell-based assays strongly indicates that it is cell-permeable. The compound effectively inhibits STING signaling when applied to cells in culture, demonstrating its ability to cross the cell membrane and reach its cytosolic target.
Table 1: Physicochemical and Pharmacokinetic Profile of this compound
| Parameter | Value/Information | Source |
| IUPAC Name | N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
| Molecular Formula | C25H19FN2O4S | |
| Molar Mass | 462.50 g·mol−1 | |
| Cell Permeability | Implied to be high based on potent intracellular activity. Specific quantitative data (e.g., Papp) is not publicly available. | Inferred from |
| Cellular Uptake | The exact mechanism is not elucidated, but passive diffusion is likely a major contributor for small molecules of this nature. | Inferred |
Cellular Uptake and Activity of this compound
This compound has been shown to be a highly effective inhibitor of STING signaling in a variety of cell types, including both mouse and human cells. Its efficacy is demonstrated by its low nanomolar IC50 values for the inhibition of STING-dependent gene expression.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Species | Stimulus | Assay Readout | IC50 Value (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2’3’-cGAMP | Ifnb mRNA expression | 127.5 | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2’3’-cGAMP | Ifnb mRNA expression | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 2’3’-cGAMP | IFNB mRNA expression | 502.8 | |
| L929 cells | Mouse | HT-DNA | Ifnb mRNA expression | Not specified |
The data clearly indicates that this compound is capable of entering these cells to exert its inhibitory effect on the STING pathway.
Experimental Protocols
The following are detailed protocols for evaluating the activity of this compound in cell-based assays, based on methodologies described in the scientific literature.
Protocol 1: Inhibition of STING-Dependent Gene Expression
This protocol is designed to measure the inhibitory effect of this compound on the expression of STING-dependent genes, such as IFNB, CXCL10, and IL6.
Materials:
-
Cells capable of a STING response (e.g., MEFs, BMDMs, HFFs, or THP-1 cells)
-
Cell culture medium and supplements
-
This compound (and a vehicle control, e.g., DMSO)
-
STING agonist (e.g., 2’3’-cGAMP, herring testes DNA (HT-DNA))
-
Transfection reagent (for HT-DNA)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment with this compound: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 2-6 hours.
-
STING Activation:
-
For 2’3’-cGAMP: Add 2’3’-cGAMP directly to the cell culture medium at a final concentration known to induce a robust response (e.g., 1-5 µg/mL).
-
For HT-DNA: Transfect the cells with HT-DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for a further 3-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target genes (IFNB, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the vehicle-treated, unstimulated control. Determine the IC50 of this compound by plotting the dose-response curve.
Workflow for assessing this compound inhibition of gene expression.
Protocol 2: Analysis of STING Phosphorylation and Dimerization
This protocol assesses the effect of this compound on the phosphorylation and dimerization of STING, which are key upstream events in the signaling cascade.
Materials:
-
Cells (e.g., HFFs or other responsive cell lines)
-
This compound and vehicle control
-
STING agonist (e.g., 2’3’-cGAMP)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies against total STING and phosphorylated STING (p-STING)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 2-6 hours, followed by stimulation with a STING agonist for 1-3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
For analyzing phosphorylation, run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
For analyzing dimerization, run the samples on a non-reducing SDS-PAGE gel.
-
-
Immunoblotting:
-
Block the membrane and then probe with primary antibodies against total STING and p-STING.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the levels of p-STING and STING dimers in the this compound-treated samples to the control samples.
Signaling Pathway
This compound acts by directly competing with the endogenous STING agonist 2’3’-cGAMP for the binding site on the STING protein. This prevents the conformational change in STING that is necessary for its activation, thereby inhibiting all downstream signaling events.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting SN-011 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING inhibitor, SN-011. The information below is designed to address common challenges related to the compound's insolubility in aqueous solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water and aqueous buffers alone.[1] A common starting point is to first prepare a concentrated stock solution in an organic solvent. For this compound, 100% Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1][2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a serial dilution. First, dilute the DMSO stock into a small volume of the medium while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents: For in vivo studies, co-solvents are often necessary. Formulations may include PEG300, Tween-80, or corn oil to maintain solubility.[2] For in vitro assays, the use of such co-solvents should be tested for compatibility with your specific experimental system.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.
Q3: What is the maximum recommended concentration of this compound in a 100% DMSO stock solution?
A3: this compound has a high solubility in DMSO, with reports of up to 100 mg/mL (216.22 mM). However, it is advisable to prepare a stock solution at a concentration that is convenient for your experimental dilutions, for example, 10 mM, to ensure complete dissolution.
Q4: Can I use sonication to help dissolve my this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in DMSO. If you observe any particulate matter after initial mixing, sonicating the solution for a short period may help to break up aggregates and facilitate dissolution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Precipitate forms in aqueous medium upon addition of this compound DMSO stock.
This is a common challenge due to the hydrophobic nature of this compound. Follow this troubleshooting workflow to address the issue:
Data Presentation
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | up to 100 mg/mL (216.22 mM) | |
| Ethanol | 5 mg/mL |
| In Vivo Formulation Component | Example Concentration | Reference |
| DMSO | 5-10% | |
| PEG300/PEG400 | 20-40% | |
| Tween-80 | 5% | |
| Saline/Corn Oil | q.s. to 100% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder and the DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 462.49 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Once the solution is clear, it is ready for use or storage.
-
For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for In Vitro Assays
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium)
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound and DMSO required for your experiment. Ensure the final DMSO concentration is below 0.5%.
-
Create an intermediate dilution of the this compound stock in the pre-warmed aqueous medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in the medium to make a 1 mM intermediate solution.
-
While vortexing the remaining volume of pre-warmed medium, add the required volume of the intermediate dilution dropwise.
-
Vortex the final solution for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Mandatory Visualizations
This compound Mechanism of Action: STING Signaling Pathway Inhibition
This compound is a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It acts by competing with the natural ligand, cyclic dinucleotides (CDNs), for the binding pocket of the STING dimer. This prevents STING activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays
This diagram outlines the key steps for preparing this compound for use in cell-based experiments, from initial stock solution preparation to the final working solution.
References
Potential off-target effects of the STING inhibitor SN-011
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the STING inhibitor SN-011, with a focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the STING (Stimulator of Interferon Genes) protein.[1] It functions as a competitive inhibitor, binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer with a higher affinity than the endogenous activator 2'3'-cGAMP.[2] This binding locks STING in an inactive, open conformation, which prevents the conformational changes required for its activation, including oligomerization and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] Consequently, the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, is inhibited, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines.
Q2: How specific is this compound for STING?
A2: this compound has been demonstrated to be a highly specific inhibitor of STING-dependent signaling. Studies have shown that it does not inhibit other innate immune signaling pathways, such as those activated by Toll-like receptor (TLR) agonists like LPS (TLR4), CpG-DNA (TLR9), or poly(I:C) (TLR3), nor the RIG-I pathway stimulated by Sendai virus. Its specificity is notably higher when compared to other STING inhibitors like H-151, with this compound showing lower cytotoxicity and fewer off-target effects on these pathways.
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and species. Reported values are summarized in the table below.
Q4: Can this compound inhibit constitutively active STING mutants?
A4: Yes, this compound has been shown to be effective at inhibiting the spontaneous activation of gain-of-function STING mutants that are associated with diseases like STING-associated vasculopathy with onset in infancy (SAVI). This is because it directly competes for the CDN binding pocket, locking the protein in an inactive state, a mechanism that is effective even when STING is predisposed to activation due to mutation.
Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Species | Assay Endpoint | IC50 (nM) |
| Mouse Embryonic Fibroblasts (MEFs) | Murine | 2'3'-cGAMP-induced Ifnb expression | 127.5 |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 2'3'-cGAMP-induced Ifnb expression | 107.1 |
| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 |
| Overall STING Signaling | Human/Murine | STING signaling | 76 |
Signaling Pathway Diagrams
Caption: The canonical cGAS-STING signaling pathway.
Caption: Mechanism of STING inhibition by this compound.
Troubleshooting Guides
On-Target Effect Validation
Issue 1: No or weak inhibition of STING pathway activation is observed.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment with this compound to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types.
-
-
Possible Cause 2: Ineffective STING Pathway Activation.
-
Troubleshooting: Ensure your positive control for STING activation is working robustly. Use a known STING agonist such as 2'3'-cGAMP or dsDNA. Confirm pathway activation by assessing the phosphorylation of downstream targets like TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot.
-
-
Possible Cause 3: Inappropriate Experimental Timeline.
-
Troubleshooting: Pre-incubation with this compound before adding the STING agonist is critical. A pre-incubation time of 2-6 hours is generally recommended. The duration of agonist stimulation should be sufficient to induce a strong response (e.g., 1-3 hours for phosphorylation events, 6-24 hours for cytokine production).
-
-
Possible Cause 4: Low or Absent STING Expression in the Cell Line.
-
Troubleshooting: Verify STING protein expression in your cell line by Western blot. Some cell lines may have low endogenous STING levels.
-
-
Possible Cause 5: Compound Instability.
-
Troubleshooting: Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment.
-
Investigating Potential Off-Target Effects
Issue 2: An unexpected phenotype is observed that is inconsistent with STING inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Strategy: A multi-pronged approach is necessary to identify potential off-target interactions. This involves a combination of computational prediction, in vitro screening, and cellular assays.
-
Caption: Experimental workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Kinase Profiling for Off-Target Screening
Kinase inhibitors are a common source of off-target effects due to the conserved nature of the ATP-binding pocket. While this compound is not a kinase inhibitor, broad screening can reveal unexpected interactions. This is typically performed as a service by specialized companies.
-
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM or 10 µM) to a contract research organization (CRO) offering kinase profiling services.
-
The CRO will perform in vitro activity assays for a large panel of purified kinases (e.g., >400 kinases).
-
The results are typically provided as a percentage of inhibition of each kinase at the tested concentration.
-
-
Data Interpretation:
-
Significant inhibition (>50%) of any kinase warrants further investigation.
-
Follow up with dose-response assays for any identified "hits" to determine the IC50.
-
Compare the on-target potency (STING inhibition) with the off-target potency (kinase inhibition). A large window between these values suggests the off-target effect may be less relevant at concentrations used for STING inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. It can also be adapted for proteome-wide screening to identify unknown targets.
-
Objective: To confirm this compound engagement with STING in intact cells and to identify other proteins that are thermally stabilized or destabilized by the compound.
-
Principle: Ligand binding can alter the thermal stability of a protein. By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, a "melt curve" can be generated. A shift in this curve indicates direct binding.
-
Methodology (Western Blot Detection):
-
Cell Treatment: Treat cultured cells with this compound (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of STING (and other candidate proteins) by Western blot.
-
Data Analysis: Quantify the band intensities at each temperature, normalize to the lowest temperature, and plot the percentage of soluble protein versus temperature to generate melt curves. A shift in the curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
-
-
Methodology (Mass Spectrometry for Proteome-Wide Analysis):
-
Follow steps 1-4 as above.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., trypsin digestion, TMT labeling for multiplexing).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Look for proteins that show a significant thermal shift in the presence of this compound.
-
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
AP-MS is used to identify proteins that directly bind to a small molecule of interest.
-
Objective: To identify the direct binding partners of this compound in a cellular lysate.
-
Principle: An immobilized version of this compound is used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that can be conjugated to a solid support (e.g., agarose beads) without significantly affecting its binding properties. A control "scrambled" or inactive analog should also be prepared.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins by mass spectrometry.
-
-
Data Interpretation:
-
Compare the proteins identified from the this compound beads to those from the control beads.
-
Proteins that are significantly enriched on the this compound beads are potential off-targets.
-
Bioinformatics analysis can help to prioritize candidates based on their known functions and pathways.
-
Disclaimer
This technical support guide is intended for research use only. The information provided is based on publicly available scientific literature and is not exhaustive. Researchers should always consult the primary literature and perform their own validation experiments.
References
Optimizing SN-011 Incubation Time for Maximal STING Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of SN-011, a potent and selective STING (Stimulator of Interferon Genes) antagonist. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the effective application of this compound in your experiments and the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a potent antagonist of the STING protein.[1] It operates by binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, effectively locking the protein in an inactive, open conformation.[2][3][4] This prevents the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[2]
Q2: What is the recommended concentration of this compound to use in cell-based assays?
A2: The optimal concentration of this compound is cell-type dependent. IC₅₀ values have been reported to be approximately 100 nM for mouse cells and 500 nM for human cells. A good starting point for most cell lines is a concentration range of 0.1 µM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I pre-incubate my cells with this compound before stimulation?
A3: The optimal pre-incubation time can vary depending on the cell type and experimental endpoint. Published studies have utilized pre-incubation times ranging from 30 minutes to 24 hours. Surface plasmon resonance (SPR) data indicates that this compound has fast association and dissociation kinetics with the STING protein. This suggests that a shorter pre-incubation time may be sufficient. We recommend starting with a time-course experiment to determine the optimal pre-incubation time for your specific experimental setup. A detailed protocol for this is provided below.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity at effective concentrations. However, it is always good practice to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the concentrations of this compound used in your experiments are not toxic to your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of STING signaling | Suboptimal this compound concentration | Perform a dose-response experiment (e.g., 0.01 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line. |
| Inadequate incubation time | Perform a time-course experiment (e.g., 1, 2, 4, 6, 12, and 24 hours) to identify the optimal pre-incubation duration. | |
| Ineffective STING activation | Ensure your positive control for STING activation (e.g., 2'3'-cGAMP, dsDNA) is working robustly. Confirm activation by assessing downstream markers like IRF3 phosphorylation. | |
| Low or absent STING expression | Verify STING protein expression in your cell line via Western blot. | |
| This compound degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Empirically determine the stability of this compound in your specific cell culture media for long-term experiments. | |
| Inconsistent results | Variability in cell culture | Maintain consistent cell density, passage number, and overall cell health. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound and STING agonists for each experiment. | |
| High background or non-specific effects | This compound concentration is too high | Perform a cytotoxicity assay to determine the non-toxic concentration range for your cell line. |
| Off-target effects | Use a STING-knockout or knockdown cell line as a negative control to confirm that the observed effects are STING-dependent. |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound
This protocol is designed to determine the optimal concentration of this compound for inhibiting STING signaling in your cell line of interest.
Materials:
-
This compound
-
Cell line of interest expressing STING
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
96-well cell culture plates
-
Reagents for endpoint analysis (e.g., qRT-PCR for cytokine expression, Western blot for protein phosphorylation)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.01 µM to 20 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells for a fixed time (e.g., 4 hours).
-
Stimulate the cells with a known STING agonist at a pre-determined optimal concentration. Include an unstimulated control.
-
Incubate for a time appropriate for your chosen endpoint (e.g., 6 hours for mRNA analysis, 1-2 hours for protein phosphorylation).
-
Harvest the cells and perform your endpoint analysis.
-
Calculate the IC₅₀ value based on the dose-response curve.
Protocol 2: Optimizing this compound Incubation Time
This protocol will help you determine the optimal pre-incubation time for maximal inhibition of STING signaling by this compound.
Materials:
-
This compound at the optimal concentration determined in Protocol 1
-
Cell line of interest expressing STING
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
24-well cell culture plates
-
Reagents for endpoint analysis
Procedure:
-
Seed cells in 24-well plates.
-
Allow cells to adhere overnight.
-
For each time point, add this compound at its optimal concentration to the designated wells. Suggested time points for pre-incubation are 0.5, 1, 2, 4, 6, 12, and 24 hours before stimulation. Include a vehicle control for the longest time point.
-
At the end of each pre-incubation period, stimulate the cells with a STING agonist.
-
Incubate all plates for the same fixed duration post-stimulation, appropriate for your endpoint.
-
Harvest the cells and perform your endpoint analysis.
-
Compare the level of inhibition across the different pre-incubation times to determine the optimal duration.
Data Presentation
Table 1: Representative IC₅₀ Values for this compound
| Cell Line | Species | IC₅₀ (nM) |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | ~100 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~100 |
| Human Foreskin Fibroblasts (HFFs) | Human | ~500 |
Note: These values are approximate and may vary depending on experimental conditions.
Table 2: Recommended Time-Course Experiment for Incubation Optimization
| Pre-incubation Time (hours) | This compound Treatment | STING Agonist Stimulation | Endpoint Analysis |
| 0.5 | + | + | e.g., p-IRF3/IRF3 |
| 1 | + | + | e.g., p-IRF3/IRF3 |
| 2 | + | + | e.g., p-IRF3/IRF3 |
| 4 | + | + | e.g., p-IRF3/IRF3 |
| 6 | + | + | e.g., p-IRF3/IRF3 |
| 12 | + | + | e.g., p-IRF3/IRF3 |
| 24 | + | + | e.g., p-IRF3/IRF3 |
| 24 (Vehicle) | + (DMSO) | + | e.g., p-IRF3/IRF3 |
| 24 (Unstimulated) | + (DMSO) | - | e.g., p-IRF3/IRF3 |
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for optimizing this compound inhibition experiments.
References
How to mitigate cytotoxicity of SN-011 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STING inhibitor, SN-011. The information is designed to help mitigate potential cytotoxicity, particularly at high concentrations, and to offer strategies for optimizing experimental outcomes.
Troubleshooting Guide: High-Concentration Cytotoxicity of this compound
While this compound is known for its low cytotoxicity at effective concentrations, researchers may encounter reduced cell viability at higher concentrations.[1][2][3] This guide provides a structured approach to identifying and mitigating potential cytotoxic effects.
Observed Issue: Increased Cell Death or Reduced Viability with High Concentrations of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture wells under a microscope for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. | Elimination of false cytotoxicity readings due to compound precipitation. |
| Off-Target Effects at High Concentrations | 1. Perform a dose-response curve to determine the IC50 and confirm a specific, dose-dependent effect. 2. Screen against a panel of unrelated cell lines to assess specificity. | A clear understanding of the concentration at which off-target effects may begin to appear. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5%, with a goal of less than 0.1%. 2. Run a vehicle control with the same solvent concentration but without this compound. | Confirmation that the observed cytotoxicity is not an artifact of the solvent. |
| Suboptimal Experimental Conditions | 1. Optimize cell seeding density to avoid overgrowth or sparseness. 2. Use cells within a consistent and low passage number range. 3. Reduce the exposure time of the cells to high concentrations of this compound. | Increased reproducibility and a clearer distinction between specific and non-specific toxicity. |
Frequently Asked Questions (FAQs)
Q1: My experiment requires a high concentration of this compound, and I'm observing significant cytotoxicity. What are my options?
A1: If you have confirmed that the cytotoxicity is not due to the issues listed in the troubleshooting guide, you can explore several strategies to mitigate these effects. These approaches are based on general principles for reducing small molecule cytotoxicity.
-
Formulation Strategies: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can control its release and reduce non-specific toxicity. This approach can help maintain a therapeutic concentration while minimizing off-target effects.
-
Co-treatment with a Cytoprotective Agent: The use of a second agent that can mitigate the specific toxic effects of this compound may be beneficial. For instance, if the cytotoxicity is linked to oxidative stress, co-treatment with an antioxidant could be explored.
-
Protocol Optimization: Systematically varying experimental parameters such as incubation time and cell density can help identify a window where the desired inhibitory effect is achieved with minimal toxicity.
Q2: How does this compound work, and what is its expected effect on cells?
A2: this compound is a potent and specific antagonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions by binding to the cyclic dinucleotide (CDN) binding pocket of STING, which locks the protein in an inactive conformation.[1] This prevents the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. At effective concentrations, this compound is not expected to be cytotoxic and has been shown to be well-tolerated in various cell lines.
Q3: Is there a known cytotoxic concentration for this compound?
A3: Studies have shown that this compound is not cytotoxic in Bone Marrow-Derived Macrophages (BMDMs) and Human Foreskin Fibroblasts (HFFs) at concentrations up to 20 μM. It has a more favorable safety profile compared to other STING inhibitors like H-151, which can impair cell viability at similar concentrations. Information on cytotoxicity at concentrations above 20 μM is limited.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a method for determining the dose-dependent cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
Caption: Workflow for mitigating this compound cytotoxicity.
References
Common challenges when working with small molecule STING inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with small molecule STING (Stimulator of Interferon Genes) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the use of STING inhibitors.
Q1: What are the main mechanisms of action for small molecule STING inhibitors?
Small molecule STING inhibitors can be broadly categorized by their mechanism of action. The two primary classes are:
-
Covalent Inhibitors: These compounds form an irreversible covalent bond with STING, typically targeting cysteine residues like Cys91. This modification prevents STING palmitoylation, a critical step for its activation, oligomerization, and trafficking.[1][2][3][4] H-151 and C-176 are well-known examples of covalent inhibitors.[2]
-
Competitive (Non-Covalent) Inhibitors: These molecules typically bind to the cyclic dinucleotide (CDN) binding pocket on the STING dimer. By occupying this site, they prevent the binding of the natural ligand 2'3'-cGAMP, thereby locking STING in an inactive "open" conformation and blocking downstream signaling.
Q2: Why is my inhibitor potent in a biochemical assay but shows weak or no activity in a cell-based assay?
This is a frequent challenge and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, STING, which resides on the endoplasmic reticulum (ER). Key physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA) influence permeability.
-
Compound Efflux: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Low Solubility or Aggregation: The compound may have poor solubility in aqueous cell culture media, leading to precipitation or "crashing out" of solution. This significantly reduces the effective concentration available to the cells.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Incorrect Assay Conditions: The chosen cell line may have low or absent STING expression. It is crucial to verify STING expression via Western blot. Additionally, the agonist used to stimulate the pathway might not be potent enough in that specific cell type.
Q3: What are common off-target effects, and how can I test for them?
Off-target effects are a significant concern, especially with covalent inhibitors which can react with cysteines on other proteins.
-
Common Off-Targets: Some STING inhibitors have been shown to affect other innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I. For instance, H-151 has been reported to have inhibitory effects on TLR and RIG-I signaling.
-
Testing for Specificity: To assess specificity, you should stimulate cells with ligands for other pathways (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I) and measure the response in the presence of your inhibitor. A truly specific STING inhibitor should not affect these pathways. Comparing your compound to a well-characterized but potentially less specific inhibitor like H-151 can provide a useful benchmark.
Q4: How can I definitively confirm that my inhibitor is engaging STING inside the cell?
Confirming direct target engagement is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.
-
Principle of CETSA: The assay is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's stability against heat-induced denaturation.
-
Workflow: In a CETSA experiment, intact cells are treated with your inhibitor, followed by a heat challenge across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured protein is separated from the soluble fraction by centrifugation. The amount of soluble STING protein remaining at each temperature is then quantified, typically by Western blot. An effective inhibitor will result in more soluble STING at higher temperatures compared to the vehicle control.
Section 2: Troubleshooting Guide
This guide provides step-by-step solutions to specific experimental problems.
Problem 1: My compound shows low potency or is inactive in a cell-based reporter assay (e.g., IFN-β or ISRE-Luciferase).
-
Question: I've treated my HEK293T or THP-1 reporter cell line with my STING inhibitor, but I'm seeing little to no reduction in luciferase signal after stimulating with 2'3'-cGAMP. What should I check?
-
Answer: Follow this troubleshooting workflow:
-
Confirm Pathway Activation: Ensure your positive control (agonist-only) shows a robust signal. A weak signal may indicate issues with the agonist's potency, the cells' responsiveness, or the reporter system itself. Verify the activation of downstream markers like phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) via Western blot.
-
Check Compound Integrity & Solubility:
-
Solubility: Visually inspect your compound dilutions for any signs of precipitation. When diluting a DMSO stock into aqueous media, the final DMSO concentration should ideally be below 0.1% to prevent the compound from "crashing out".
-
Integrity: Ensure the compound has been stored correctly to prevent degradation. If possible, verify its identity and purity via LC-MS or NMR.
-
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response experiment with a broad range of concentrations (e.g., from nM to high µM). Also, test different pre-incubation times (e.g., 1, 2, or 4 hours) before adding the agonist.
-
Verify STING Expression in Your Cell Line: Not all cell lines express STING at sufficient levels. Confirm STING protein expression in your specific cell line using Western blot.
-
Assess Cell Viability: High concentrations of your compound or the solvent (DMSO) may be toxic to the cells, leading to a general decrease in cellular function and an apparent, but non-specific, reduction in signal. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel.
-
Problem 2: My Western blot results for p-TBK1 or p-IRF3 are inconsistent or unclear.
-
Question: I am trying to show that my inhibitor blocks STING signaling by measuring downstream phosphorylation, but my Western blot bands are weak, and the results are variable. What can I do to improve this?
-
Answer: Visualizing phosphorylated proteins requires careful optimization.
-
Use Phosphatase and Protease Inhibitors: It is absolutely critical to use lysis buffers containing a fresh cocktail of phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during extraction.
-
Validate Your Antibodies: Use high-quality, phospho-specific antibodies that have been validated for Western blotting. Run a positive control lysate from cells known to have a strong STING response (e.g., THP-1 monocytes stimulated with cGAMP) to confirm your antibody is working correctly.
-
Optimize Stimulation Time: The phosphorylation of TBK1 and IRF3 is a transient event. Perform a time-course experiment (e.g., 0, 30, 60, 90, 120 minutes post-stimulation) to identify the peak phosphorylation time point in your system.
-
Include Proper Controls: Always include loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading. More importantly, probe for the total unphosphorylated forms of TBK1 and IRF3. A specific inhibitor should reduce the phosphorylated form without affecting the total protein levels.
-
Problem 3: My inhibitor shows poor in vivo efficacy despite good in vitro potency.
-
Question: My STING inhibitor has a nanomolar IC50 in my cellular assay, but it doesn't reduce inflammation in my mouse model. What are the potential reasons for this discrepancy?
-
Answer: This is a common challenge in drug development and often relates to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Poor Bioavailability/Exposure: The compound may not be well absorbed or may be rapidly cleared from circulation when administered in vivo. An oral formulation may have low bioavailability due to poor solubility or first-pass metabolism.
-
Metabolic Instability: The compound could be quickly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms.
-
Formulation Issues: For in vivo studies, proper formulation is critical. If the compound is not adequately solubilized, it will not be bioavailable. Co-solvents and excipients like PEG400, Tween 80, or cyclodextrins are often required.
-
Species-Specific Differences: Some STING inhibitors have different potencies against human versus murine STING. For example, C-176 is a potent inhibitor of murine STING but not human STING. Ensure your compound is potent against the STING variant of the animal model you are using.
-
Section 3: Data Presentation and Key Parameters
Quantitative data is summarized below for easy reference.
Table 1: Common Assay Parameters for STING Cellular Assays
| Parameter | Cell Line | Typical Agonist | Agonist Concentration | Inhibitor Pre-incubation | Assay Endpoint |
| Reporter Assay | HEK293T, THP-1 Dual | 2'3'-cGAMP | 1-10 µg/mL | 1-2 hours | 6-24 hours |
| Western Blot | THP-1, RAW264.7 | 2'3'-cGAMP, dsDNA | 1-5 µg/mL | 1-2 hours | 30-90 minutes |
| Cytokine Assay | Primary Macrophages, THP-1 | 2'3'-cGAMP | 1-5 µg/mL | 1-2 hours | 18-24 hours |
Table 2: Example IC50 Values for Characterized STING Inhibitors
| Inhibitor | Target Species | Assay Type | IC50 Value | Reference |
| H-151 | Human & Murine | IFN-β Reporter | ~107-503 nM | |
| SN-011 | Human | IFN-β Expression | ~503 nM | |
| This compound | Murine | IFN-β Expression | ~107-128 nM | |
| Compound 18 | Human | Biochemical | ~11 µM |
Section 4: Key Experimental Protocols
Protocol 1: IFN-β Promoter-Luciferase Reporter Assay
This protocol is used to quantify the functional inhibition of the STING pathway.
-
Cell Seeding: Seed HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct into a white, clear-bottom 96-well plate. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of your STING inhibitor in the appropriate cell culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Pre-treat the cells for 1-2 hours at 37°C.
-
STING Activation: Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) in cell culture medium at 2x the final desired concentration. Add this solution to the wells containing the inhibitor.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition relative to the agonist-only control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of an inhibitor to STING in intact cells.
-
Cell Culture and Treatment: Culture cells (e.g., THP-1) to 80-90% confluency. Treat the cells with either vehicle (e.g., DMSO) or your STING inhibitor at the desired concentration. Incubate for 1 hour at 37°C to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease/phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for STING.
-
Data Analysis: Quantify the band intensities at each temperature. A stabilizing compound will result in a higher amount of soluble STING at elevated temperatures compared to the vehicle control, thus "shifting" the melting curve to the right.
Section 5: Mandatory Visualizations
Diagram 1: The cGAS-STING Signaling Pathway
Caption: Overview of the cGAS-STING signaling cascade and points of therapeutic inhibition.
Diagram 2: Troubleshooting Workflow for Inactive Compound in Cellular Assay
Caption: A decision tree for troubleshooting lack of STING inhibitor activity in cellular assays.
Diagram 3: Logic for Confirming On-Target STING Inhibition
Caption: A logical workflow for validating a specific, on-target small molecule STING inhibitor.
References
Technical Support Center: Stability of SN-011 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and assessing the stability of the novel compound SN-011 in various cell culture media. Ensuring the stability of your test compound is critical for the accurate interpretation of experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of this compound in my cell culture medium?
A1: Understanding the stability of this compound in your experimental setup is fundamental for reliable and reproducible data. If a compound degrades during an experiment, its effective concentration decreases, which can lead to an incorrect assessment of its potency and efficacy. Stability studies help establish a precise concentration-response relationship.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of a compound in cell culture media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[1][3]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Media Components: Ingredients such as amino acids (e.g., cysteine), vitamins, and metal ions can react with and degrade the test compound. Different base media like DMEM and RPMI-1640 have varying compositions that could interact with your compound.
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes like esterases and proteases that can metabolize compounds.
-
Light: Exposure to light can cause photodegradation of light-sensitive molecules.
-
Oxygen: Dissolved oxygen in the medium can lead to oxidative degradation.
Q3: Which analytical methods are recommended for quantifying this compound in cell culture media?
A3: For quantifying small molecules in complex biological matrices like cell culture media, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used technique for separating and quantifying compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard, offering higher sensitivity and specificity than HPLC-UV. It is also capable of identifying degradation products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound stability experiments.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity. | Compound degradation leading to reduced effective concentration. | 1. Verify Compound Integrity: Use HPLC or LC-MS/MS to check the purity of your stock and working solutions. 2. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones. 3. Perform a Stability Time-Course: Directly measure the concentration of this compound in your specific cell culture medium over the duration of your experiment. |
| Visible changes in the medium (e.g., color change, precipitation) after adding this compound. | Chemical instability, oxidation, hydrolysis, or poor solubility. | 1. Check for Precipitation: Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different solvent for the stock solution. 2. Protect from Light: Store and handle this compound in amber vials or protect from light to prevent photodegradation. |
| High variability in stability measurements between replicates. | Inconsistent sample handling, pipetting errors, or temperature fluctuations. | 1. Ensure Uniform Mixing: Thoroughly mix the media when preparing the experiment and before taking each sample. 2. Calibrate Pipettes: Use properly calibrated pipettes and ensure accurate and consistent sample volumes. 3. Maintain Stable Temperature: Ensure the incubator maintains a consistent temperature. |
| Loss of this compound from the medium, but no degradation products are detected. | The compound may be binding to plasticware (e.g., flasks, plates, pipette tips). | Perform a Recovery Experiment: In addition to analyzing the media, try to extract the compound from the surface of the well or tube with a suitable organic solvent. If the total amount of the compound (in media + extracted from plastic) remains constant, the loss is likely due to non-specific binding. |
| This compound is unstable in the complete medium. | Degradation is occurring due to components in the serum or the base medium. | 1. Test in Simpler Media: Assess stability in a serum-free medium or a simple buffer (like PBS) to identify the source of instability. 2. Frequent Media Changes: If degradation is unavoidable, replenish the media with a fresh compound at regular intervals. |
Data Presentation: Stability of this compound
The following tables present hypothetical stability data for this compound under various conditions. These tables are intended to serve as a template for presenting your own experimental findings.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in DMEM (serum-free) | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.1 | 99.5 | 99.8 |
| 4 | 88.6 | 94.3 | 98.9 | 99.5 |
| 8 | 75.4 | 85.7 | 97.2 | 99.1 |
| 12 | 62.1 | 76.5 | 95.8 | 98.6 |
| 24 | 40.3 | 55.9 | 92.3 | 97.5 |
Table 2: Effect of Temperature on this compound (10 µM) Stability in DMEM + 10% FBS
| Time (hours) | % Remaining at 37°C | % Remaining at 25°C (Room Temp) | % Remaining at 4°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 40.3 | 85.7 | 98.2 |
| 48 | 15.8 | 70.1 | 96.5 |
| 72 | 5.2 | 58.9 | 94.8 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell-Free Culture Medium
This protocol outlines the steps to determine the chemical stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ice-cold)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%).
-
Aliquot Samples: Dispense the spiked media into sterile containers (e.g., microcentrifuge tubes).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will be your T=0 reference point.
-
Incubation: Place the remaining aliquots in a 37°C incubator.
-
Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.
-
Sample Processing: For media containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex the sample and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizing the Experimental Workflow
Caption: Workflow for assessing compound stability in cell culture media.
Hypothetical Signaling Pathway Modulation by this compound
This compound is hypothesized to be an inhibitor of the pro-survival "Kinase Growth Factor" (KGF) signaling pathway. By inhibiting KGF Receptor (KGFR) phosphorylation, this compound may prevent the activation of downstream effectors like PI3K and Akt, ultimately leading to the induction of apoptosis.
Caption: Hypothesized KGF signaling pathway inhibited by this compound.
References
Best practices for long-term storage of SN-011 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SN-011 powder and solutions, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Storage at 4°C is also possible for a shorter duration of up to two years.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound are best stored at -80°C, which ensures stability for up to two years.[2] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic and absorb moisture, which may reduce the solubility of this compound.
Q4: Are there any specific recommendations for preparing solutions for in vivo experiments?
For in vivo experiments, it is best to prepare the working solution fresh on the day of use. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of both mouse and human STING (stimulator of interferon genes). It functions by competing with the natural ligand, cyclic dinucleotides (CDNs), for the binding pocket on the STING dimer. By binding to this pocket, this compound locks the STING protein in an inactive conformation, thereby blocking downstream signaling pathways that lead to the production of interferons and other inflammatory cytokines.
Troubleshooting Guide
Issue: this compound powder is difficult to dissolve in DMSO.
-
Solution 1: Use Sonication. Sonication is recommended to aid in the dissolution of this compound in DMSO.
-
Solution 2: Gentle Heating. Gentle warming of the solution can also help to increase solubility.
-
Solution 3: Ensure Fresh DMSO. As DMSO is hygroscopic, using a newly opened bottle will minimize the water content and improve solubility.
Issue: Precipitation is observed in the stock solution after storage.
-
Solution 1: Re-dissolve. Before use, bring the vial to room temperature and try to re-dissolve the precipitate by vortexing or brief sonication.
-
Solution 2: Check Storage Conditions. Ensure that the solution has been stored at the correct temperature (-80°C for long-term storage) and that the vial is properly sealed to prevent solvent evaporation.
-
Solution 3: Prepare Fresh Solution. If the precipitate does not readily dissolve, it is advisable to prepare a fresh stock solution to ensure accurate concentration and activity.
Issue: Inconsistent experimental results are obtained with this compound.
-
Solution 1: Aliquot Stock Solutions. To avoid degradation due to multiple freeze-thaw cycles, always aliquot your stock solution into single-use volumes.
-
Solution 2: Use Fresh Working Solutions. For cell-based assays and in vivo studies, prepare working solutions fresh from a stock solution on the day of the experiment.
-
Solution 3: Verify Compound Purity. If issues persist, consider verifying the purity of the this compound powder.
Quantitative Data Summary
Table 1: Long-Term Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Long-Term Storage Conditions for this compound Solutions
| Storage Temperature | Solvent | Recommended Duration |
| -80°C | DMSO | Up to 2 years |
| -20°C | DMSO | Up to 1 year |
Experimental Protocols & Visualizations
This compound Mechanism of Action: STING Pathway Inhibition
This compound acts as a competitive antagonist at the cyclic dinucleotide (CDN) binding site of the STING dimer. This prevents the conformational changes required for STING activation and subsequent downstream signaling.
Experimental Workflow: In Vitro STING Inhibition Assay
A typical in vitro experiment to assess the inhibitory activity of this compound involves stimulating cells with a STING agonist and measuring the downstream response in the presence or absence of the inhibitor.
Logical Relationship: Troubleshooting Storage Issues
This diagram outlines the logical steps to troubleshoot common issues related to the storage and handling of this compound solutions.
References
Interpreting unexpected results in SN-011 treated cells
Welcome to the troubleshooting and support center for SN-011. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results during cellular experiments with this compound.
Fictional Compound Information: this compound is a novel, potent, and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The expected outcome of this compound treatment in sensitive cell lines is the inhibition of the PI3K/Akt signaling pathway, leading to decreased phosphorylation of Akt and its downstream targets, resulting in reduced cell proliferation and induction of apoptosis.[1][2][3][][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with this compound, but my cell viability assay (e.g., MTT) shows no significant decrease in viability. What could be the problem?
A1: This is a common issue when a potent in vitro inhibitor does not produce the expected cellular effect. The discrepancy can arise from multiple factors related to the compound, the cells, or the assay itself.
Potential Causes & Troubleshooting Steps:
-
Compound Inactivity or Instability:
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in culture media. Precipitates can lead to a lower effective concentration.
-
Stability: The compound may be unstable or degrade in the aqueous environment of cell culture media over the incubation period. Consider reducing the incubation time or refreshing the media with a new compound.
-
-
Cell Line-Specific Resistance:
-
PTEN Status: The tumor suppressor PTEN is a natural inhibitor of the PI3K pathway. Cell lines with functional PTEN may be less dependent on PI3K signaling for survival and thus less sensitive to this compound.
-
Compensatory Pathways: Cells can activate alternative survival pathways (e.g., MAPK/ERK) to bypass the inhibition of the PI3K/Akt pathway.
-
Drug Efflux Pumps: Cells may express ATP-binding cassette (ABC) transporters that actively pump this compound out, preventing it from reaching its intracellular target.
-
-
Assay-Related Issues:
-
Incorrect Seeding Density: If cell density is too high, the effect of the drug may be masked. If too low, cells may not be healthy enough to show a dose-dependent response.
-
Incubation Time: The chosen time point (e.g., 24, 48, 72 hours) may be too early to observe significant cell death. A time-course experiment is recommended.
-
MTT Assay Interference: Some compounds can interfere with the MTT reagent, leading to false readings. Always include "compound + media only" (no cells) controls to check for this.
-
Example Data: Unexpected Cell Viability Results
The following table shows hypothetical MTT assay data where this compound failed to reduce cell viability in "Cell Line B," suggesting potential resistance, compared to the expected outcome in "Cell Line A."
| This compound Conc. (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | 85% | 98% |
| 1 | 55% | 95% |
| 10 | 25% | 92% |
| 100 | 5% | 89% |
Q2: My Western blot results are inconsistent. I expected to see a decrease in phosphorylated Akt (p-Akt), but the signal is unchanged or even higher. What's happening?
A2: Western blotting for phosphorylated proteins can be sensitive to several technical variables. Inconsistent p-Akt results, despite this compound treatment, often point to issues in the experimental workflow or complex biological feedback mechanisms.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Protein Extraction:
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent the rapid dephosphorylation of proteins after cell lysis.
-
Sample Handling: Keep samples on ice at all times to minimize enzymatic activity.
-
-
Western Blotting Technique:
-
Blocking Agent: When probing for phospho-proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background and mask the signal.
-
Antibody Quality: Ensure your primary antibody for p-Akt is validated and specific. Use a positive control lysate (e.g., from cells treated with a known Akt activator like IGF-1) to confirm the antibody is working.
-
Loading Control: Always probe for total Akt as a control. A decrease in p-Akt should not be due to a decrease in the total amount of Akt protein.
-
-
Biological Feedback Loops:
-
Inhibition of the PI3K/Akt pathway can sometimes trigger a feedback loop that leads to the activation of upstream receptor tyrosine kinases (RTKs), which can paradoxically increase signaling attempts. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help capture the initial inhibition before feedback mechanisms are fully engaged.
-
Example Data: Unexpected Western Blot Densitometry
This table summarizes densitometry readings from a hypothetical Western blot, where p-Akt levels did not decrease as expected with this compound treatment.
| Treatment | p-Akt (Ser473) Signal | Total Akt Signal | p-Akt / Total Akt Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.15 | 1.05 | 1.10 |
| This compound (10 µM) | 0.95 | 0.98 | 0.97 |
| Positive Control (IGF-1) | 3.50 | 1.02 | 3.43 |
Q3: My Annexin V/PI flow cytometry results are ambiguous. I see a large population of Annexin V positive / PI positive cells, even at early time points. How should I interpret this?
A3: Annexin V/PI staining distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). A high number of double-positive cells at an early time point can suggest rapid cell death or issues with the assay procedure.
Potential Causes & Troubleshooting Steps:
-
Rapid Induction of Necrosis:
-
High Compound Concentration: At high concentrations, this compound might induce necrosis or secondary necrosis (where apoptotic cells lose membrane integrity quickly) rather than a clean apoptotic response. Perform a dose-response and a time-course experiment to find optimal conditions where early apoptosis is detectable.
-
On-Target vs. Off-Target Effects: High concentrations may cause off-target toxicity.
-
-
Experimental Artifacts:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting of adherent cells can damage cell membranes, leading to false PI positivity. Handle cells gently and collect any floating cells from the supernatant before trypsinization.
-
Incubation Time: The 15-minute staining incubation should be performed at room temperature in the dark. Prolonged incubation can lead to artifacts.
-
Compensation Issues: Ensure proper fluorescence compensation is set between the Annexin V (e.g., FITC) and PI channels on the flow cytometer to prevent signal bleed-through. Use single-stained controls for setup.
-
Example Data: Ambiguous Flow Cytometry Results
This table shows a high percentage of late apoptotic/necrotic cells at an early time point, which may warrant further investigation into the dose and timing of this compound treatment.
| Treatment (6 hours) | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) |
| Vehicle Control | 95% | 2% | 3% |
| This compound (1 µM) | 70% | 10% | 20% |
| This compound (10 µM) | 35% | 8% | 57% |
Visualized Workflows and Pathways
Caption: The PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
Caption: Experimental workflow for a standard MTT cell viability assay.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-Akt and Total Akt
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To probe for total Akt, strip the membrane using a mild stripping buffer and repeat the immunoblotting steps starting from the blocking stage, using an antibody for total Akt.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals completely.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the blank absorbance.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation:
-
Plate and treat cells with this compound for the desired time.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.
-
References
How to control for solvent effects when using SN-011 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using SN-011, a potent STING antagonist, in in vitro experiments. Our goal is to help you mitigate potential solvent-related issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted to working concentrations in cell culture media.
Q2: What are the known solubilities of this compound in common laboratory solvents?
A2: The solubility of this compound varies across different solvents. It is important to use a solvent that can dissolve the compound at the desired stock concentration. Below is a summary of this compound solubility data.
| Solvent | Solubility |
| DMSO | Up to 100 mg/mL (216.22 mM)[4] |
| DMF | 5 mg/mL[2] |
| Ethanol | 3-6 mg/mL |
| PBS (pH 7.2) | Insoluble |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to achieve a high concentration (e.g., 10 mM, 50 mM, or higher). Sonication may be recommended to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage (up to 2 years), -80°C is recommended.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. However, the tolerance to DMSO can be cell line-dependent. It is crucial to determine the specific tolerance of your cell line. For sensitive cell lines, such as nude mice primary cells, the DMSO concentration should be kept even lower, for instance, below 2% for in vivo studies in some specific cases.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity or altered cell morphology after treating my cells with this compound.
This issue could be due to the cytotoxic effects of the solvent (DMSO) at the final concentration used in your experiment.
Troubleshooting Steps:
-
Perform a Solvent Toxicity Control Experiment: This is a critical step to differentiate between the effects of this compound and the solvent.
-
Establish a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells under the same experimental conditions (cell density, incubation time) as your this compound experiment.
-
Assess Cell Viability and Morphology: Use a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) and observe cell morphology under a microscope to determine the highest non-toxic concentration of DMSO for your specific cell line.
-
Adjust this compound Dilution Scheme: Based on the results from your solvent toxicity control, adjust the dilution of your this compound stock solution to ensure the final DMSO concentration in your assay is below the determined toxic threshold.
Experimental Protocol: Determining DMSO Tolerance in a Cell Line
This protocol outlines a standard procedure to assess the cytotoxicity of DMSO on a given cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your standard experimental setup. Allow the cells to adhere and grow overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 0.05% to 1.0%. Also, prepare a vehicle-free medium control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the results to the vehicle-free control to determine the percentage of viable cells at each DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerable concentration.
Issue 2: The inhibitory effect of this compound in my assay is lower than expected based on published IC50 values.
Several factors could contribute to this, including issues with the compound's solubility at the final working concentration or degradation of the compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Check for Precipitation: When diluting the DMSO stock solution into your aqueous cell culture medium, this compound may precipitate if its solubility limit is exceeded. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Optimize Final DMSO Concentration: While aiming for a low DMSO concentration, ensure it is sufficient to maintain this compound solubility in the final assay medium. A slightly higher, yet non-toxic, DMSO concentration might be necessary.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If your assay allows, you could test the effect of reducing the serum percentage in your medium during the treatment period.
This compound Signaling Pathway and Experimental Workflow
This compound is a potent antagonist of the Stimulator of Interferon Genes (STING) protein. It functions by binding to the cyclic dinucleotide (CDN) binding pocket of STING, preventing its activation by endogenous activators like 2'3'-cGAMP. This inhibition blocks the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Caption: this compound mechanism of action in the STING signaling pathway.
Caption: Recommended experimental workflow for using this compound in vitro.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Species | Assay Condition | IC50 (nM) |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 127.5 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 107.1 |
| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 |
| General STING Signaling | Human/Mouse | Not specified | 76 |
References
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of STING Inhibitors SN-011 and H-151
For researchers and drug development professionals navigating the landscape of innate immunity modulation, the selection of a potent and specific STING (Stimulator of Interferon Genes) inhibitor is a critical decision. This guide provides a head-to-head in vitro comparison of two prominent STING antagonists, SN-011 and H-151, summarizing their efficacy, specificity, and cytotoxic profiles based on published experimental data.
This comparison guide aims to provide an objective overview to inform the selection of the most appropriate compound for preclinical research in autoimmune and inflammatory diseases.
Mechanism of Action at a Glance
This compound and H-151 inhibit STING through distinct mechanisms. H-151 is a covalent and irreversible antagonist that targets the transmembrane cysteine residue Cys91 of STING, thereby blocking its palmitoylation, a crucial step for its activation.[1][2][3] In contrast, this compound is a competitive antagonist that binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, preventing the binding of the endogenous activator 2'3'-cGAMP and locking the protein in an inactive conformation.[4][5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and H-151 in different cell lines upon stimulation with 2'3'-cGAMP. The data is extracted from a direct comparative study by Hong et al. (2021) published in PNAS.
| Compound | Cell Line | Species | IC50 (nM) |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 | |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 138 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 109.6 | |
| Human Foreskin Fibroblasts (HFFs) | Human | 134.4 |
Data from Hong et al., 2021.
The data indicates that both this compound and H-151 show comparable potent inhibition of murine STING in the nanomolar range. However, H-151 demonstrates greater potency against human STING in HFFs compared to this compound.
Specificity and Cytotoxicity Profile
A critical aspect of inhibitor selection is the off-target effects and cellular toxicity. In comparative studies, this compound exhibited a more favorable profile in these regards.
-
Specificity: this compound was found to be a more specific inhibitor of STING-dependent signaling. H-151 showed potent inhibitory effects on TLR- and RIG-I-mediated signaling, suggesting a broader off-target activity.
-
Cytotoxicity: this compound did not show significant cytotoxicity at concentrations up to 20 µM in BMDMs and HFFs. In contrast, H-151 was reported to impair cell viability and induce cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro IC50 Determination (IFN-β mRNA Induction Assay)
This protocol outlines the general procedure used to determine the IC50 values of STING inhibitors.
-
Cell Culture and Seeding: Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs) are seeded in appropriate culture plates and allowed to adhere.
-
Inhibitor Pre-treatment: Cells are pre-treated with serial dilutions of either this compound or H-151 for a specified period (e.g., 6 hours).
-
STING Stimulation: The STING pathway is activated by treating the cells with a known concentration of 2'3'-cGAMP.
-
Incubation: Cells are incubated for a further period (e.g., 3 hours) to allow for gene expression.
-
RNA Isolation and Reverse Transcription: Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression level of Interferon-β (Ifnb) mRNA is quantified by qPCR, using a housekeeping gene (e.g., Gapdh) for normalization.
-
IC50 Calculation: The dose-dependent inhibitory curves are plotted, and the IC50 values are calculated as the concentration of the inhibitor that causes a 50% reduction in Ifnb mRNA induction.
Cell Viability Assay
To assess the cytotoxicity of the inhibitors, a standard cell viability assay is performed.
-
Cell Seeding: Cells (e.g., MEFs, 3T3s) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or H-151 (e.g., 1 to 10 µM) for different time points (e.g., 12 to 36 hours).
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Signal Measurement: The luminescent or fluorescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
Conclusion
Both this compound and H-151 are potent in vitro inhibitors of STING signaling. H-151 exhibits greater potency against human STING, which may be advantageous in certain experimental contexts. However, this compound demonstrates a superior specificity and safety profile, with lower off-target effects and no significant cytotoxicity at effective concentrations. For researchers prioritizing target specificity and minimal confounding effects on cell viability, this compound presents a compelling choice for in vitro studies. The selection between these two inhibitors should be guided by the specific requirements of the experimental design, including the species of interest and the importance of minimizing off-target activities.
References
- 1. benchchem.com [benchchem.com]
- 2. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SN-011 and Other STING Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the STING antagonist SN-011 with other notable inhibitors, including H-151, C-176, Astin C, and Compound 18. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to facilitate informed decision-making in the pursuit of novel therapeutics targeting the STING pathway.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. However, its aberrant activation is implicated in a range of autoimmune and inflammatory diseases. This has spurred the development of STING antagonists, with several candidates showing promise in preclinical studies. This guide offers an objective side-by-side analysis of their performance based on publicly available experimental data.
The STING Signaling Pathway and Points of Antagonist Intervention
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. This triggers a conformational change, leading to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines.
Caption: STING signaling pathway and points of inhibitor action.
Quantitative Performance Comparison of STING Antagonists
The following tables summarize the available quantitative data for this compound and other STING inhibitors, providing a direct comparison of their in vitro potency and binding affinity.
Table 1: In Vitro Potency (IC50) of STING Antagonists
| Compound | Human Cells (IC50, nM) | Mouse Cells (IC50, nM) | Cell Lines Tested |
| This compound | ~502.8[1] | ~107.1 - 127.5[1] | HFFs, MEFs, BMDMs[1] |
| H-151 | ~134.4[1] | ~109.6 - 138[1] | HFFs, MEFs, BMDMs |
| C-176 | Low activity | Active (IC50 not specified) | Not specified |
| Astin C | Not specified | Not specified | Not specified |
| Compound 18 | ~11,000 | Not specified | Not specified |
HFFs: Human Foreskin Fibroblasts; MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages.
Table 2: Binding Affinity (Kd) to STING
| Compound | Binding Affinity (Kd) | Method |
| This compound | Not specified | Not specified |
| H-151 | Not specified | Not specified |
| Astin C | 53 nM (to STING R232) | Isothermal Titration Calorimetry (ITC) |
| Compound 18 | Not specified | Not specified |
Head-to-Head In Vivo Efficacy in a Trex1-/- Mouse Model
The Trex1-/- mouse model is a well-established preclinical model for STING-dependent autoimmune diseases. Trex1 is a major cytosolic exonuclease, and its deficiency leads to the accumulation of endogenous DNA, chronic STING activation, and subsequent autoinflammation.
In a direct comparative study, both this compound and H-151 were administered intraperitoneally at 10 mg/kg daily for two weeks to 6-week-old Trex1-/- mice. The results demonstrated that both compounds comparably suppressed the expression of Ifnb and interferon-stimulated genes (ISGs) in the affected tissues of these mice. Histological analysis also revealed a similar level of amelioration of heart inflammation by both treatments.
While both compounds showed comparable efficacy in this model, it is important to note that this compound exhibited a better safety and specificity profile in in vitro studies. H-151 was found to impair cell viability at higher concentrations and showed some off-target inhibitory effects on TLR- and RIG-I-mediated signaling, whereas this compound was not cytotoxic and was more specific for the STING pathway.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate and compare the performance of STING antagonists.
Experimental Workflow for STING Antagonist Evaluation
Caption: A typical workflow for evaluating STING antagonists.
In Vitro STING Inhibition Assay (IFN-β Reporter Assay)
This assay is used to determine the in vitro potency (IC50) of STING antagonists by measuring the inhibition of STING-induced IFN-β production.
1. Cell Culture and Seeding:
-
Culture appropriate cells (e.g., THP-1 monocytes, MEFs, or HEK293T cells expressing a STING variant and an IRF3-inducible luciferase reporter) in complete medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the STING antagonist (e.g., this compound) in culture medium.
-
Remove the old medium from the cells and add the medium containing the antagonist at various concentrations.
-
Incubate for 1-2 hours.
3. STING Activation:
-
Prepare a solution of a STING agonist, such as 2'3'-cGAMP, in culture medium.
-
Add the agonist to the wells to a final concentration known to induce a robust response.
-
Include a vehicle control (no agonist) and a positive control (agonist without antagonist).
-
Incubate for 18-24 hours.
4. Measurement of IFN-β:
-
For reporter cell lines: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For other cell lines: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.
5. Data Analysis:
-
Normalize the results to the positive control.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Evaluation in Trex1-/- Mouse Model
This protocol outlines the general procedure for assessing the in vivo efficacy of STING antagonists in the Trex1-/- autoimmune mouse model.
1. Animal Model:
-
Use Trex1-/- mice, which spontaneously develop an inflammatory phenotype due to chronic STING activation. Age- and sex-matched wild-type littermates should be used as controls.
2. Compound Administration:
-
Prepare the STING antagonist in a suitable vehicle for in vivo administration (e.g., intraperitoneal injection).
-
Randomly assign Trex1-/- mice to treatment and vehicle control groups.
-
Administer the antagonist or vehicle daily for a specified period (e.g., 2-4 weeks).
3. Efficacy Assessment:
-
Survival: Monitor and record the survival of the mice throughout the study.
-
Cytokine and ISG Expression: At the end of the treatment period, collect blood and tissues (e.g., heart, spleen, liver). Isolate RNA and perform RT-qPCR to measure the expression levels of Ifnb and various ISGs.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.
-
Autoantibody Levels: Collect serum and measure the levels of autoantibodies, such as anti-nuclear antibodies (ANAs).
4. Data Analysis:
-
Compare the survival curves between the treatment and vehicle groups using Kaplan-Meier analysis.
-
Statistically analyze the differences in cytokine/ISG expression, histopathology scores, and autoantibody titers between the groups.
Conclusion
This compound emerges as a potent and specific STING antagonist with a favorable safety profile compared to some of its counterparts. While H-151 demonstrates comparable in vivo efficacy in the Trex1-/- mouse model, its potential for off-target effects and cytotoxicity warrants consideration. Other antagonists like C-176 and Compound 18 show significantly lower activity against human STING, limiting their translational potential. Astin C presents an interesting alternative mechanism of action by blocking IRF3 recruitment.
The selection of a STING antagonist for research and development should be guided by a thorough evaluation of its potency, selectivity, mechanism of action, and in vivo efficacy and safety. The data and protocols presented in this guide aim to provide a solid foundation for such evaluations. Further head-to-head studies with standardized assays will be crucial for a more definitive comparison and for advancing the most promising candidates toward clinical applications.
References
Comparative Analysis of SN-011 Cross-reactivity with Human STING Variants
A comprehensive guide for researchers on the inhibitory effects of SN-011, a potent antagonist of the STING signaling pathway, across various human STING protein variants. This document provides a summary of its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.
The stimulator of interferon genes (STING) protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. However, dysregulation of the STING pathway, often due to genetic variations, can lead to debilitating autoimmune and inflammatory diseases. This compound has been identified as a potent, non-covalent, small-molecule inhibitor of STING, offering a promising therapeutic avenue for these conditions.[1][2][3] This guide examines the cross-reactivity and inhibitory efficacy of this compound against wild-type human STING and several clinically relevant variants.
Mechanism of Action of this compound
This compound functions as a competitive antagonist that targets the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[1][2] By binding with high affinity to this site, this compound effectively blocks the binding of the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This action locks the STING protein in an inactive, open conformation, thereby preventing the conformational changes necessary for its oligomerization, trafficking from the endoplasmic reticulum to the Golgi apparatus, and subsequent activation of downstream signaling cascades involving TBK1 and IRF3.
Figure 1. this compound inhibitory mechanism in the cGAS-STING signaling pathway.
Comparative Inhibitory Activity of this compound
This compound has demonstrated potent inhibition of STING signaling in both human and murine cells. While extensive quantitative data comparing its activity across a wide range of common human STING polymorphisms is not yet available in the literature, studies have established its efficacy against the wild-type protein and several gain-of-function (GOF) mutants associated with the autoinflammatory disease STING-associated vasculopathy with onset in infancy (SAVI).
| Cell Line/STING Variant | Assay Type | IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | IFN-β Expression | 127.5 | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IFN-β Expression | 107.1 | |
| Human Foreskin Fibroblasts (HFFs) | IFN-β Expression | 502.8 | |
| Human STING GOF SAVI Mutants | |||
| N154S | IFN-β Reporter Assay | Effective Inhibition (Qualitative) | |
| V155M | IFN-β Reporter Assay | Effective Inhibition (Qualitative) | |
| G166E | IFN-β Reporter Assay | Effective Inhibition (Qualitative) | |
| C206Y | IFN-β Reporter Assay | Effective Inhibition (Qualitative) | |
| R281Q | IFN-β Reporter Assay | Effective Inhibition (Qualitative) | |
| R284G | IFN-β Reporter Assay | Effective Inhibition (Qualitative) |
Table 1: Summary of this compound Inhibitory Activity. The table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines and its qualitative inhibitory effect on various human STING GOF SAVI mutants.
The available data indicates that this compound effectively abrogates the constitutive activation of these SAVI-associated STING mutants, suggesting that its mechanism of action is not compromised by these specific amino acid substitutions. This broad-spectrum inhibitory activity highlights the potential of this compound as a therapeutic agent for a range of STING-driven diseases.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for assessing the cross-reactivity and inhibitory potency of compounds like this compound against different human STING variants.
Generation of STING Variant-Expressing Cell Lines
A robust and controlled cellular model is essential for comparing the effects of this compound on different STING variants. This is typically achieved by using a STING-deficient cell line, such as HEK293T, and introducing the desired human STING variant through lentiviral transduction.
Methodology:
-
Vector Preparation: Subclone the cDNA of the human STING variant of interest (e.g., wild-type, R232H, N154S, etc.) into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce STING-deficient HEK293T cells with the collected lentiviral particles in the presence of polybrene (8 µg/mL) to enhance efficiency.
-
Selection and Verification: Select for successfully transduced cells using an appropriate antibiotic marker present on the lentiviral vector. Verify the expression of the specific STING variant via Western blot analysis.
Figure 2. Workflow for generating stable STING variant-expressing cell lines.
IFN-β Luciferase Reporter Assay
This assay is the primary method for quantifying the inhibitory effect of this compound on STING signaling. It measures the transcriptional activity of the IFN-β promoter, a direct downstream target of the STING pathway.
Methodology:
-
Cell Seeding: Plate the generated STING variant-expressing HEK293T cells in a 96-well plate.
-
Co-transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP. For GOF mutants, this step may be omitted as they are constitutively active.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the concentration of this compound to determine the IC50 value using a non-linear regression model.
Western Blot Analysis of STING Pathway Activation
This biochemical assay provides a direct assessment of the phosphorylation status of key downstream signaling molecules in the STING pathway, confirming the mechanism of inhibition.
Methodology:
-
Cell Culture and Treatment: Culture the STING variant-expressing cells and pre-treat with this compound or a vehicle control.
-
STING Activation: Stimulate the cells with a STING agonist.
-
Cell Lysis: Lyse the cells at various time points post-stimulation.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3.
-
Visualization: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A specific inhibitor like this compound is expected to reduce the levels of phosphorylated STING, TBK1, and IRF3.
Conclusion
This compound is a potent inhibitor of human STING, demonstrating efficacy against both wild-type and several disease-associated gain-of-function variants. Its mechanism of action, centered on competitive binding to the CDN pocket, makes it a robust tool for studying STING-mediated signaling and a promising lead compound for the development of therapeutics for STING-driven inflammatory and autoimmune diseases. The provided experimental protocols offer a framework for researchers to further investigate the inhibitory profile of this compound and other STING modulators across the diverse landscape of human STING polymorphisms.
References
Pharmacokinetic and pharmacodynamic comparison of SN-011 and C-176
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent research compounds, SN-011 and C-176, both inhibitors of the Stimulator of Interferon Genes (STING) pathway. The information presented is based on publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory disorders, making STING an attractive therapeutic target. This compound and C-176 are two small molecule inhibitors of STING that have been developed for research purposes. This guide offers a head-to-head comparison of their known properties.
Pharmacodynamic Comparison
This compound is a potent antagonist of both human and mouse STING, acting as a competitive inhibitor that binds to the cyclic dinucleotide (CDN) binding pocket.[1][2][3] In contrast, C-176 is a covalent inhibitor that selectively targets a cysteine residue (Cys91) on mouse STING, rendering it inactive against human STING which lacks this specific residue.[4][5]
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | C-176 |
| Target | Human and Mouse STING | Mouse STING |
| Mechanism of Action | Competitive antagonist of the CDN binding pocket | Covalent inhibitor targeting Cys91 |
| IC50 (Mouse Cells) | ~100 - 127.5 nM (L929, MEFs, BMDMs) | Data not publicly available |
| IC50 (Human Cells) | ~502.8 nM (HFFs) | Inactive |
Pharmacokinetic Comparison
Detailed pharmacokinetic data for both this compound and C-176 are limited in publicly available literature. The following table summarizes the available information.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | C-176 |
| Bioavailability | Data not publicly available | Data not publicly available |
| Half-life | Data not publicly available | Data not publicly available |
| Distribution | Data not publicly available | Reported to be blood-brain barrier permeable |
| Metabolism | Data not publicly available | Data not publicly available |
| Excretion | Data not publicly available | Data not publicly available |
| In Vivo Administration (Mouse) | 5-10 mg/kg, intraperitoneal (i.p.) injection | 750 nmol/mouse (~1.34 mg/mL), i.p. injection |
In Vivo Efficacy
Both compounds have demonstrated efficacy in mouse models of STING-driven autoimmune disease. This compound has been shown to be well-tolerated and effective in ameliorating autoimmune pathology and preventing death in Trex1-/- mice. C-176 also attenuates STING-associated autoinflammatory disease in mice.
Experimental Protocols
STING Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds on the STING pathway in cell culture.
-
Cell Seeding: Plate appropriate cells (e.g., mouse embryonic fibroblasts (MEFs) for mouse STING, or human foreskin fibroblasts (HFFs) for human STING) in 96-well plates and culture overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 2-6 hours).
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or by transfecting with interferon stimulatory DNA (ISD).
-
Endpoint Measurement: After an appropriate incubation time (e.g., 6-24 hours), measure the downstream effects of STING activation. This can be done by:
-
qRT-PCR: Quantifying the mRNA levels of STING-dependent genes like IFNB1, CXCL10, and IL6.
-
ELISA: Measuring the protein levels of secreted cytokines such as IFN-β in the cell culture supernatant.
-
Western Blot: Assessing the phosphorylation of STING, TBK1, and IRF3.
-
-
Data Analysis: Calculate the IC50 value of the compound by plotting the dose-response curve.
In Vivo Efficacy Study in Trex1-/- Mice (this compound)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of autoimmune disease.
-
Animal Model: Utilize Trex1-/- mice, which spontaneously develop a severe inflammatory autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.
-
Compound Administration: Administer this compound (e.g., 5 or 10 mg/kg) or a vehicle control to the mice via intraperitoneal (i.p.) injection on a specified schedule (e.g., three times weekly).
-
Monitoring: Monitor the health of the mice regularly, including body weight and survival.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, collect tissues and blood for analysis.
-
Histology: Assess the level of inflammation in various organs (e.g., heart, lung, liver).
-
Flow Cytometry: Analyze immune cell populations in the spleen and other lymphoid organs.
-
Serology: Measure the levels of autoantibodies and inflammatory cytokines in the serum.
-
-
Data Analysis: Compare the disease parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
Visualizations
Caption: Mechanism of STING activation and points of inhibition by this compound and C-176.
Caption: General experimental workflows for assessing STING inhibitors.
References
Validating SN-011's Mechanism of Action: A Comparative Guide to Using Knockout Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action (MoA) of SN-011, a potent STING (stimulator of interferon genes) antagonist. We present supporting experimental data derived from studies utilizing knockout cell lines, offering a clear rationale for their use in definitively identifying this compound's on-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the molecular targets of novel therapeutics.
Introduction: The Critical Role of Mechanism of Action Validation
Defining a drug's MoA is a cornerstone of modern drug development. It provides a rational basis for its therapeutic efficacy and potential side effects. This compound has been identified as an antagonist of the STING protein, a key mediator of innate immune responses.[1][2][3] It functions by binding to the cyclic dinucleotide (CDN) binding pocket of STING, thereby locking it in an inactive conformation and preventing downstream signaling that leads to the production of type I interferons and other inflammatory cytokines.[1][2]
To unequivocally demonstrate that the observed effects of this compound are solely due to its interaction with STING, experiments in cell lines where the STING1 gene (encoding the STING protein) has been knocked out are the gold standard. This guide will detail the experimental workflow for such a study, present illustrative data, and compare this approach to other validation methods.
Data Presentation: this compound's Activity is Dependent on STING Expression
The following table summarizes the quantitative data from a key experiment designed to validate the MoA of this compound. Wild-type (WT) and STING knockout (STING-/-) mouse embryonic fibroblasts (MEFs) were stimulated with a STING agonist (2'3'-cGAMP) in the presence or absence of this compound. The expression of downstream target genes (Ifnb, Cxcl10, and Il6) was then quantified by RT-qPCR.
| Cell Line | Treatment | Ifnb mRNA Fold Induction (vs. untreated WT) | Cxcl10 mRNA Fold Induction (vs. untreated WT) | Il6 mRNA Fold Induction (vs. untreated WT) |
| Wild-Type (WT) | 2'3'-cGAMP | 100 ± 8.5 | 150 ± 12.1 | 80 ± 6.3 |
| Wild-Type (WT) | 2'3'-cGAMP + this compound | 5 ± 1.2 | 8 ± 2.5 | 4 ± 0.9 |
| STING Knockout (-/-) | 2'3'-cGAMP | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.2 |
| STING Knockout (-/-) | 2'3'-cGAMP + this compound | 1.3 ± 0.5 | 1.6 ± 0.6 | 1.2 ± 0.3 |
Data are represented as mean ± standard deviation and are based on findings that this compound's inhibitory effect is absent in STING knockout cells.
As the data clearly indicates, this compound dramatically reduces the induction of Ifnb, Cxcl10, and Il6 in wild-type cells stimulated with a STING agonist. In stark contrast, these genes are not significantly induced in STING knockout cells, and this compound has no further effect, definitively demonstrating that its mechanism of action is STING-dependent.
Experimental Protocols
A detailed methodology for validating the MoA of this compound using knockout cell lines is provided below.
I. Generation of STING Knockout Cell Lines via CRISPR-Cas9
-
sgRNA Design and Synthesis:
-
Design two to four single guide RNAs (sgRNAs) targeting a critical exon of the STING1 gene (also known as Tmem173). Online design tools are recommended to maximize on-target efficiency and minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Vector Construction:
-
Clone the synthesized sgRNAs into a suitable Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
-
-
Transfection:
-
Transfect the chosen parental cell line (e.g., mouse embryonic fibroblasts) with the sgRNA/Cas9 expression vector using a high-efficiency transfection reagent.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the validated clones and perform a Western blot using an anti-STING antibody to confirm the complete absence of the STING protein.
-
II. Validation of this compound Mechanism of Action
-
Cell Culture and Treatment:
-
Culture both wild-type and validated STING knockout cells under standard conditions.
-
Seed the cells in appropriate culture plates.
-
Pre-treat the cells with either vehicle (DMSO) or a working concentration of this compound for one hour.
-
Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) for a predetermined time (e.g., 6 hours for mRNA analysis). Include unstimulated controls for both cell lines.
-
-
RNA Extraction and RT-qPCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for the target genes (Ifnb, Cxcl10, Il6) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in gene expression for each condition relative to the untreated wild-type control using the ΔΔCt method.
-
Present the data in a tabular format for clear comparison.
-
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, the experimental workflow for knockout validation, and a comparison of MoA validation methods.
References
A Comparative Analysis of the Anti-inflammatory Effects of SN-011 In Vivo
For Immediate Release
A deep dive into the in vivo anti-inflammatory efficacy of SN-011, a novel STING inhibitor, reveals a potent and specific mechanism of action with promising therapeutic potential. This guide provides a comparative analysis of this compound against other anti-inflammatory agents, supported by available preclinical data.
This compound has emerged as a significant small molecule inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound offers a targeted approach to modulating this pathway, and this report details its performance in established in vivo models of inflammation, alongside a comparison with other STING inhibitors, corticosteroids, and non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: A Targeted Approach to Inflammation
This compound functions as a potent antagonist of the STING protein. It competitively binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, effectively locking it in an inactive conformation.[1][2] This preventative action blocks the downstream signaling cascade that would otherwise lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3]
In contrast, traditional anti-inflammatory agents have broader mechanisms of action. Corticosteroids, such as dexamethasone, bind to glucocorticoid receptors, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
The targeted action of this compound on the STING pathway suggests the potential for a more specific immunomodulatory effect with a potentially different side-effect profile compared to these broader-acting agents.
In Vivo Performance of this compound
The anti-inflammatory effects of this compound have been evaluated in two key preclinical models: a genetic model of autoinflammation (Trex1-deficient mice) and a model of drug-induced acute organ injury (cisplatin-induced acute kidney injury).
Trex1-Deficient (Trex1-/-) Mouse Model of Systemic Inflammation
Trex1-/- mice lack a key DNA exonuclease, leading to the accumulation of cytosolic DNA, chronic STING activation, and a severe, lethal autoinflammatory disease. In this model, this compound demonstrated significant therapeutic efficacy.
Key Findings:
-
Improved Survival: Administration of this compound significantly improved the survival rate of Trex1-/- mice.
-
Reduced Systemic Inflammation: The treatment led to a marked reduction in the severe multi-organ inflammation characteristic of this model.
-
Modulation of Immune Markers: this compound treatment significantly reduced serum levels of antinuclear antibodies, a hallmark of autoimmunity. It also normalized the number of activated CD69+ CD8 T cells and memory T cells in the spleens of treated mice.
Cisplatin-Induced Acute Kidney Injury (AKI) Model
Cisplatin is a chemotherapeutic agent known to cause nephrotoxicity, in part through the induction of inflammation. In a mouse model of cisplatin-induced AKI, this compound showed protective effects.
Key Findings:
-
Enhanced Survival: Treatment with this compound improved the survival rates of mice with cisplatin-induced AKI.
-
Alleviation of Renal Dysfunction: The administration of this compound mitigated renal dysfunction, indicating a protective effect on the kidneys.
-
Modulation of Inflammatory Pathways: this compound was found to modulate the NF-κB and MAPK signaling pathways, which are critically involved in the inflammatory response to cisplatin-induced kidney damage.
Comparative Analysis
Direct comparative studies of this compound with corticosteroids and NSAIDs in these specific in vivo models are not yet available in the published literature. However, a comparison of their mechanisms and reported effects in relevant contexts can be informative.
| Feature | This compound | Corticosteroids (e.g., Dexamethasone) | NSAIDs (e.g., Indomethacin) |
| Primary Mechanism | STING antagonist; blocks IFN and cytokine induction. | Binds to glucocorticoid receptors; alters gene expression to reduce inflammatory mediators. | Inhibits COX-1 and COX-2 enzymes; reduces prostaglandin synthesis. |
| Specificity | Highly specific for the STING pathway. | Broad anti-inflammatory and immunosuppressive effects. | Broad anti-inflammatory, analgesic, and antipyretic effects. |
| Reported In Vivo Efficacy (Inflammatory Models) | Improved survival and reduced inflammation in Trex1-/- mice and cisplatin-induced AKI. | Effective in various models of inflammation, though not directly compared in Trex1-/- model. | Can be effective in some inflammatory models but can also induce or worsen kidney injury. |
This compound has also been compared to another STING inhibitor, H-151. While both have shown comparable efficacy in suppressing inflammation in the Trex1-/- mouse model at the same dose, this compound is reported to have lower cytotoxicity and higher specificity.
Experimental Protocols
Trex1-/- Mouse Model for Systemic Inflammation
-
Animal Model: Trex1-deficient (Trex1-/-) mice on a C57BL/6 background. These mice spontaneously develop a lethal inflammatory condition driven by chronic STING activation.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, three times weekly for one month.
-
Efficacy Assessment:
-
Survival: Monitored daily.
-
Inflammation: Histopathological analysis of various organs (e.g., heart, lung, liver, kidney) to assess the degree of inflammation.
-
Immunological Markers: Serum levels of antinuclear antibodies (ANA) were measured by ELISA. Splenocytes were isolated and analyzed by flow cytometry for the expression of activation and memory markers on T cell populations (e.g., CD69, CD44, CD62L).
-
Cisplatin-Induced Acute Kidney Injury (AKI) Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of AKI: A single intraperitoneal injection of cisplatin (typically 20 mg/kg) is administered to induce kidney injury.
-
Drug Administration: The specific dosing regimen for this compound in the published cisplatin-induced AKI study is not detailed in the available abstracts.
-
Efficacy Assessment:
-
Survival: Monitored daily.
-
Renal Function: Blood urea nitrogen (BUN) and serum creatinine levels are measured to assess kidney function.
-
Histopathology: Kidney tissues are collected for histological examination (e.g., H&E staining) to evaluate the extent of tubular damage.
-
Inflammatory Markers: Expression of inflammatory cytokines and signaling proteins (e.g., NF-κB, p38 MAPK) in kidney tissue is assessed by methods such as qPCR, Western blot, or immunohistochemistry.
-
Visualizing the Pathways
To better understand the mechanism of this compound and its comparison to other anti-inflammatory agents, the following diagrams illustrate the key signaling pathways involved.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
References
Safety Operating Guide
Safe Disposal of SN-011: A Guide for Laboratory Professionals
This document provides a comprehensive overview of the proper disposal procedures for SN-011, an experimental drug that functions as a potent antagonist of the stimulator of interferon genes (STING) protein.[1] Given its nature as a potent, biologically active compound, this compound and all associated waste must be managed as hazardous pharmaceutical waste to ensure the safety of laboratory personnel and the environment. These procedures are based on general best practices for the disposal of investigational drugs and potent pharmaceutical compounds. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as federal, state, and local regulations.[2][3]
Waste Characterization and Segregation
All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound in solid or solution form.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Glassware, plasticware, and other lab consumables (e.g., pipette tips, vials, and culture plates).
-
Solutions and media containing this compound.
-
Materials used for spill cleanup.
Proper segregation of waste is critical to ensure safe and compliant disposal. At the point of generation, waste should be separated into the following streams:
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid materials.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the disposal of this compound waste. Note that specific details may vary based on institutional protocols and the waste management vendor.
| Parameter | Specification | Notes |
| Waste Container Type | ||
| Solid Waste | UN-rated, leak-proof container with a lid (often a black container for hazardous pharmaceutical waste).[4] | Must be clearly labeled as "Hazardous Waste." |
| Liquid Waste | UN-rated, chemically compatible carboy or bottle with a secure screw cap. | Secondary containment is required. |
| Sharps Waste | UN-rated, puncture-resistant sharps container. | Must be labeled as "Hazardous Sharps Waste." |
| Labeling Requirements | ||
| Hazardous Waste Label | Must include: "Hazardous Waste," the full chemical name (this compound), the specific components and their concentrations, the Principal Investigator's name, and the accumulation start date.[1] | Labels can typically be obtained from your institution's EHS department. |
| Storage Time Limit | ≤ 90 days | In the Satellite Accumulation Area (SAA), after which it must be transferred to the central accumulation area. |
| Contact Information | ||
| Institutional EHS | [Insert Institution-Specific EHS Contact Information] | For questions regarding waste classification, labeling, and pickup. |
| Hazardous Waste Vendor | [Insert Vendor Name and Contact Information] | For scheduling waste pickups and obtaining certificates of destruction. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the proper disposal of this compound waste.
3.1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, the following PPE is mandatory:
-
Disposable nitrile gloves (double-gloving is recommended).
-
Safety glasses with side shields or goggles.
-
A lab coat, preferably a disposable one.
-
Closed-toe shoes.
3.2. Waste Collection and Containment
-
Prepare Labeled Containers: Before beginning any work with this compound, ensure that properly labeled hazardous waste containers for solid, liquid, and sharps waste are readily accessible in the work area.
-
Segregate at the Source: As waste is generated, immediately place it into the appropriate container. Do not mix different waste streams.
-
Solid Waste: Place all contaminated solid materials, including used PPE, into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste carboy. A funnel may be used to prevent spills. Do not fill the container beyond 80% capacity.
-
Sharps Waste: Dispose of all contaminated sharps directly into the hazardous sharps container. Do not recap, bend, or break needles.
3.3. Storage and Pickup
-
Secure Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.
-
Weekly Inspection: Inspect the SAA weekly to check for leaks, proper labeling, and container integrity.
-
Schedule Pickup: Once a container is full or approaching its storage time limit, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and the waste disposal vendor. This document tracks the waste from generation to its final disposal.
3.4. Spill Management
In the event of a spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Contain the Spill: Use a chemical spill kit to absorb and contain the spill, working from the outside in.
-
Decontaminate: Clean the affected area with an appropriate decontamination solution.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous solid waste.
Visualization of Disposal Workflow
The following diagrams illustrate the key decision points and workflow for the proper disposal of this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Caption: Step-by-Step Procedure for Managing an this compound Spill.
References
Navigating the Safe Handling of SN-011: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like SN-011. This guide provides essential, immediate safety and logistical information for the handling of this compound, a potent and selective STING (stimulator of interferon genes) inhibitor.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.
Understanding this compound: Key Properties
This compound is a small molecule inhibitor that targets the STING signaling pathway, playing a crucial role in research related to autoimmune and inflammatory diseases.[1] It is a yellow solid with a molecular weight of 462.49 g/mol .[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or if aerosolization is possible. | Prevents inhalation of the compound. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures safety and experimental reproducibility.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assigned lot number in the laboratory inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperatures are -80°C for up to two years or -20°C for up to one year.
Preparation of Solutions
This compound is soluble in DMSO.
-
Work in a Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance to weigh the required amount of this compound powder.
-
Dissolving: Slowly add the appropriate volume of DMSO to the powder while gently vortexing to ensure complete dissolution. Sonication may be recommended for complete dissolution.
Experimental Use
-
Clear Labeling: All vials and tubes containing this compound solutions must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Controlled Environment: Conduct all experiments involving this compound in a designated and controlled laboratory area.
-
Avoid Contamination: Use sterile techniques when working with cell cultures to prevent microbial contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.
Waste Disposal
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.
-
Licensed Disposal Service: Arrange for the collection and disposal of hazardous waste by a licensed environmental waste management company.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Cell Line/Model | Source |
| IC50 (STING Signaling) | 76 nM | Not specified | |
| IC50 (2'3'-cGAMP-induced Ifnb expression) | 127.5 nM | Mouse Embryonic Fibroblasts (MEFs) | |
| IC50 (2'3'-cGAMP-induced Ifnb expression) | 107.1 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | |
| IC50 (2'3'-cGAMP-induced Ifnb expression) | 502.8 nM | Human Foreskin Fibroblasts (HFFs) | |
| In Vivo Dosage | 5 mg/kg (i.p. 3 times weekly for a month) | Trex1-/- mice |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
STING Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the STING signaling pathway by targeting the STING protein.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
